molecular formula C6H6INO B1316693 4-Iodo-2-methoxypyridine CAS No. 98197-72-9

4-Iodo-2-methoxypyridine

Cat. No.: B1316693
CAS No.: 98197-72-9
M. Wt: 235.02 g/mol
InChI Key: JWIBTPMTSDSVQR-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxypyridine is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIBTPMTSDSVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567030
Record name 4-Iodo-2-methoxypyridine
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98197-72-9
Record name 4-Iodo-2-methoxypyridine
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Record name 4-Iodo-2-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodo substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions.

Chemical and Physical Properties

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 98197-72-9[1][4]
Molecular Formula C₆H₆INO[1][5]
Molecular Weight 235.02 g/mol [1]
Boiling Point 106 °C at 15 Torr[1][2][3]
Density (predicted) 1.825 ± 0.06 g/cm³[1][2][3]
pKa (predicted) 2.02 ± 0.10[2][3]
Refractive Index (predicted) 1.598[1]
Flash Point 104.034 °C[1]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C, away from fire and oxidizing agents.[2][3]

Solubility: this compound is described as being soluble in some organic solvents.[1] While quantitative solubility data is not widely available, based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran, and likely less soluble in nonpolar solvents like hexane.

Spectral Data: The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks at approximately δ 3.86 (s, 3H, -OCH₃), 7.12-7.16 (m, 2H, pyridine protons), and 7.79 (d, 1H, J = 5.6 Hz, pyridine proton).[4]

Synthesis of this compound

There are several reported methods for the synthesis of this compound. Two common approaches are detailed below.

Method 1: From 2-Fluoro-4-iodopyridine

This method involves the nucleophilic substitution of the fluorine atom in 2-fluoro-4-iodopyridine with a methoxy group.[4]

Experimental Protocol:

  • To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, add sodium methoxide (21.5 g, 398 mmol).

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by adding 300 mL of water.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by reduced pressure distillation to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography.

The reported crude yield for this reaction is 91%.[4]

Synthesis_Method_1 2-Fluoro-4-iodopyridine 2-Fluoro-4-iodopyridine Reflux Reflux 2-Fluoro-4-iodopyridine->Reflux Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reflux Methanol Methanol Methanol->Reflux Workup Workup Reflux->Workup 3 hours This compound This compound Workup->this compound Quench, Extract, Dry, Concentrate

Caption: Synthesis of this compound from 2-Fluoro-4-iodopyridine.

Method 2: From 2-Chloropyridine

This multi-step synthesis starts with the more readily available 2-chloropyridine. The key steps involve N-oxidation, nitration, etherification, iodination, and finally deoxygenation.

Experimental Workflow:

Synthesis_Method_2 A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B Oxidation C 2-Methoxy-4-nitropyridine-N-oxide B->C Nitration & Etherification D This compound-N-oxide C->D Iodination E This compound D->E Deoxygenation

Caption: Multi-step synthesis of this compound from 2-Chloropyridine.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to carbon-bromine or carbon-chlorine bonds. This allows for selective functionalization at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.

Representative Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Heat the reaction mixture with stirring (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling A This compound C Pd Catalyst & Base A->C B Boronic Acid / Ester B->C D 4-Aryl/Vinyl-2-methoxypyridine C->D Heat

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science.

Representative Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent such as THF or DMF with an amine.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • After the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira_Coupling A This compound C Pd/Cu Catalyst & Base A->C B Terminal Alkyne B->C D 4-Alkynyl-2-methoxypyridine C->D Heat (optional)

Caption: General scheme for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to yield 4-amino-2-methoxypyridine derivatives.

Representative Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOtBu or K₃PO₄).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination A This compound C Pd Catalyst, Ligand & Base A->C B Amine (R₂NH) B->C D 4-Amino-2-methoxypyridine C->D Heat

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Biological and Pharmacological Relevance

While specific studies on the biological activity of this compound are not readily found in the public domain, the methoxypyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer effects.

Recent research has highlighted the potential of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors, which are key targets in cancer therapy. In these studies, the methoxypyridine core serves as a crucial part of the pharmacophore, and variations in its substitution pattern can significantly impact biological activity.

Furthermore, other methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. The methoxy group can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles.

Therefore, this compound represents a valuable starting material for the synthesis of novel methoxypyridine-containing compounds with potential therapeutic applications. Its utility in cross-coupling reactions allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety Information

This compound is considered to be an irritant to the eyes, skin, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[1] It may have acute toxicity and could be harmful to the environment.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Its well-defined reactivity allows for the selective introduction of a wide array of functional groups at the 4-position of the pyridine ring. While its own biological profile is not extensively documented, its role as a precursor to pharmacologically relevant methoxypyridine derivatives underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

4-Iodo-2-methoxypyridine CAS 98197-72-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Iodo-2-methoxypyridine (CAS 98197-72-9)

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a substituted pyridine derivative. Its physical and chemical characteristics are crucial for its application in synthetic chemistry. It typically appears as a colorless to light yellow liquid or a white to light yellow solid.[1][2][3] It is soluble in some organic solvents.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 98197-72-9[1][4][5]
Molecular Formula C₆H₆INO[1][3][5]
Molecular Weight 235.02 g/mol [1][2][5]
Appearance Colorless to light yellow liquid / White to light yellow solid[1][2][3]
Boiling Point 106 °C at 15 Torr[1][2]
Density 1.825 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 104.034 °C[1][6]
Refractive Index 1.598[1][6]
pKa 2.02 ± 0.10 (Predicted)[1][2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C, protect from light.[1][3][7]
InChI Key JWIBTPMTSDSVQR-UHFFFAOYSA-N[4][8][9]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the nucleophilic substitution of a precursor like 2-fluoro-4-iodopyridine with sodium methoxide.

A multi-step synthesis starting from 2-chloropyridine has also been described, involving nitrogen oxidation, etherification, nitration, iodination, and finally, removal of the N-oxide group.[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Fluoro_4_iodopyridine 2-Fluoro-4-iodopyridine Reaction_Vessel Reaction Mixture 2_Fluoro_4_iodopyridine->Reaction_Vessel Sodium_Methoxide Sodium Methoxide (in Methanol) Sodium_Methoxide->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Heat to reflux (3h) Extraction Extract with Ether Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Solvent_Removal Solvent Removal (Reduced Pressure) Drying->Solvent_Removal Final_Product This compound Solvent_Removal->Final_Product

Diagram 1: Synthesis workflow for this compound.

Experimental Protocols

Synthesis from 2-Fluoro-4-iodopyridine[11]

This protocol details the synthesis of this compound from 2-fluoro-4-iodopyridine.

Materials:

  • Crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol)

  • Methanol (500 mL)

  • Sodium methoxide (21.5 g, 398 mmol)

  • Water (300 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of crude 2-fluoro-4-iodopyridine (59.4 g) in methanol (500 mL), add sodium methoxide (21.5 g).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling, quench the reaction by adding water (300 mL).

  • Remove the methanol by distillation under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent by distillation under reduced pressure to yield the crude product, this compound (56.7 g, 91% crude yield).

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the iodo-substituent on the pyridine ring.

The iodine atom makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[11] These reactions allow for the facile introduction of a wide range of carbon-based substituents at the 4-position of the pyridine ring, enabling the construction of complex molecular architectures.

This reactivity is highly valuable in drug discovery and development. For instance, the related compound this compound-3-carboxaldehyde serves as a crucial intermediate in the synthesis of insulin-like growth factor 1-receptor (IGF-1R) inhibitors, which are investigated for their potential as anti-tumor agents.[11] The ability to functionalize the pyridine core makes this class of compounds indispensable for creating structural diversity in medicinal chemistry programs.[11]

Reactivity_Diagram cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Product_Aryl 4-Aryl-2-methoxypyridine Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-2-methoxypyridine Sonogashira->Product_Alkynyl Product_Amino 4-Amino-2-methoxypyridine Buchwald->Product_Amino

Diagram 2: Reactivity of this compound in cross-coupling reactions.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a key method for confirming the structure of the product.

Table 2: ¹H-NMR Data for this compound [12]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.86Singlet (s)3H-OCH₃
7.12-7.16Multiplet (m)2HAromatic Protons
7.79Doublet (d), J=5.6 Hz1HAromatic Proton
Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy: While specific spectra are not detailed in the search results, an IR spectrum would be expected to show characteristic peaks for C-O stretching (around 1000-1300 cm⁻¹), aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹), and C-H stretching (around 2850-3100 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 235, corresponding to the molecular formula C₆H₆INO.[1][5]

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] It is essential to handle this chemical in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses and gloves, should be worn.[1] Store the compound in a cool, dry place away from oxidizing agents, under an inert atmosphere.[1]

References

An In-depth Technical Guide to 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2-methoxypyridine, a key intermediate in organic and medicinal chemistry. The document details its physicochemical properties, a validated synthesis protocol, and its primary applications in the synthesis of complex molecules.

Core Quantitative Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative attributes.

PropertyValueReference
Molecular Weight 235.02 g/mol [1]
Molecular Formula C₆H₆INO[1]
Monoisotopic Mass 234.94942 Da[2]
Density 1.825±0.06 g/cm³ (Predicted)[3]
Boiling Point 106 °C (at 15 Torr)[3]
pKa 2.02±0.10 (Predicted)[3]
Appearance Colorless to light yellow liquid[3]
InChIKey JWIBTPMTSDSVQR-UHFFFAOYSA-N[4]

Synthesis of this compound: An Experimental Protocol

The following section details a common and effective method for the synthesis of this compound, starting from 2-fluoro-4-iodopyridine. This protocol is intended for researchers with appropriate laboratory training and facilities.

Materials and Equipment:
  • Crude 2-fluoro-4-iodopyridine

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Water (H₂O)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Dissolution: In a 500 mL round-bottom flask, dissolve 59.4 g (253 mmol) of crude 2-fluoro-4-iodopyridine in methanol with stirring until the solid is completely dissolved.[5]

  • Reaction: To the solution, add 21.5 g (398 mmol) of sodium methoxide.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[5]

  • Quenching: After the reaction is complete, cool the mixture and add 300 mL of water to quench the reaction.[5]

  • Extraction: Remove the methanol by distillation under reduced pressure. Extract the aqueous mixture with ether.[5]

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.[5]

  • Solvent Removal: Remove the ether by reduced pressure distillation to yield the crude product, this compound. A crude yield of approximately 91% (56.7 g) can be expected.[5]

  • Confirmation: The structure of the product can be confirmed by ¹H-NMR spectroscopy.[5]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for introducing the 2-methoxypyridin-4-yl moiety into more complex molecules. The high reactivity of the iodine atom at the 4-position makes it an ideal substrate for various metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyridines. These derivatives are of significant interest in medicinal chemistry and materials science.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents 2-Fluoro-4-iodopyridine Sodium Methoxide Methanol dissolution Dissolution in Methanol reagents->dissolution reflux Reflux for 3 hours dissolution->reflux quench Quench with Water reflux->quench extraction Ether Extraction quench->extraction drying Drying with Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

The diagram below outlines the role of this compound as a key intermediate in the synthesis of more complex molecules through various cross-coupling reactions.

Applications cluster_reactions Cross-Coupling Reactions cluster_products Synthesized Derivatives start This compound suzuki Suzuki Coupling (with Boronic Acids) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst other Other C-C and C-N Couplings start->other pharma Pharmaceuticals suzuki->pharma materials Functional Materials sonogashira->materials buchwald->pharma agrochemicals Agrochemicals other->agrochemicals

Caption: Role as an intermediate in organic synthesis.

References

In-Depth Technical Guide to the Structure Elucidation of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Iodo-2-methoxypyridine, a key heterocyclic building block in organic synthesis and drug discovery. This document details the physicochemical properties, a detailed synthesis protocol, and a thorough analysis of the spectroscopic data that confirms its molecular structure.

Core Compound Information

This compound is a substituted pyridine derivative with the iodine atom at the 4-position and a methoxy group at the 2-position. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 98197-72-9[1][2]
Molecular Formula C₆H₆INO[1][2]
Molecular Weight 235.02 g/mol [1][2]
Appearance White to light yellow solid or colorless to light yellow liquid[3]
Boiling Point 106 °C at 15 Torr[3]
Density 1.825 ± 0.06 g/cm³ (Predicted)[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 2-fluoro-4-iodopyridine. The detailed experimental protocol is as follows:

Materials:

  • Crude 2-fluoro-4-iodopyridine

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, sodium methoxide (21.5 g, 398 mmol) is added.[1]

  • The reaction mixture is then heated to reflux and maintained at this temperature for 3 hours.[1]

  • After the reaction is complete, the mixture is cooled, and 300 mL of water is added to quench the reaction.[1]

  • Methanol is removed from the mixture by distillation under reduced pressure.[1]

  • The remaining aqueous mixture is extracted with diethyl ether.[1]

  • The organic layers are combined and dried over anhydrous sodium sulfate.[1]

  • The solvent is removed by rotary evaporation to yield the crude product, this compound. A crude yield of 91% has been reported for this procedure.[1]

Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. The logical workflow for this process, from synthesis to final structure confirmation, is illustrated below.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Confirmation start 2-Fluoro-4-iodopyridine reaction Nucleophilic Aromatic Substitution (NaOMe, MeOH, Reflux) start->reaction product Crude this compound reaction->product workup Aqueous Workup & Extraction product->workup purified_product Purified this compound workup->purified_product nmr 1H & 13C NMR purified_product->nmr ir FT-IR purified_product->ir ms Mass Spectrometry purified_product->ms structure Elucidated Structure of This compound nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy:

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.79Doublet (d)1HH-65.6
7.12-7.16Multiplet (m)2HH-3, H-5-
3.86Singlet (s)3H-OCH₃-

The ¹H-NMR data was reported in CDCl₃ at 400 MHz.[1]

The downfield doublet at 7.79 ppm is characteristic of the proton at the 6-position, adjacent to the nitrogen atom. The multiplet between 7.12-7.16 ppm corresponds to the protons at the 3 and 5-positions. The singlet at 3.86 ppm, integrating to three protons, is indicative of the methoxy group.

¹³C-NMR Spectroscopy:

Predicted Chemical Shift (δ) ppmAssignment
160-165C-2
150-155C-6
120-125C-3
115-120C-5
90-95C-4
50-55-OCH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental spectrum for this compound was not found in the search results, the expected characteristic absorption bands are listed below based on the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-OCH₃)
~1600-1450C=C and C=N stretchPyridine ring
~1250-1000C-O stretchAryl ether
~850-750C-H out-of-plane bendAromatic
~600-500C-I stretchIodo group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Predicted mass spectral data for this compound is presented below.[4]

m/zIon
235.96[M+H]⁺ (Molecular Ion + H)
234.95[M]⁺ (Molecular Ion)
257.94[M+Na]⁺ (Molecular Ion + Na)

The molecular ion peak at m/z 235 would confirm the molecular weight of the compound.

Conclusion

The collective evidence from ¹H-NMR, and anticipated data from ¹³C-NMR, IR, and mass spectrometry, in conjunction with a reliable synthetic pathway, unequivocally confirms the structure of this compound. This in-depth guide provides researchers and scientists with the necessary information for the synthesis, purification, and characterization of this important chemical intermediate.

References

1H NMR spectrum of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methoxypyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. This document details the chemical shift assignments, coupling constants, and the experimental protocol for acquiring the spectrum.

This compound (C₆H₆INO) is a substituted pyridine derivative. The pyridine ring contains three aromatic protons at positions 3, 5, and 6, and the methoxy group at position 2 contributes three methyl protons. The iodine atom at position 4 significantly influences the electronic environment of the neighboring protons.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The quantitative data is summarized in the table below.

Signal AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegration
-OCH₃3.86Singlet (s)-3H
H-3, H-57.12 - 7.16Multiplet (m)-2H
H-67.79Doublet (d)5.61H

Table 1: ¹H NMR Data for this compound in CDCl₃ at 400 MHz.[1]

Spectral Interpretation

The spectrum displays three distinct signals corresponding to the different proton environments in the molecule.

  • Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.86 ppm, integrating to three protons. This signal is characteristic of the methyl protons of the methoxy group, which are not coupled to any other protons.

  • Aromatic Protons (H-3, H-5, H-6):

    • The signal furthest downfield at 7.79 ppm corresponds to the proton at position 6 (H-6).[1] It appears as a doublet with a coupling constant of J = 5.6 Hz, which is a typical value for ortho-coupling between H-5 and H-6 in a pyridine ring.

    • A complex multiplet observed between 7.12 and 7.16 ppm integrates to two protons.[1] This signal arises from the overlapping resonances of the protons at positions 3 (H-3) and 5 (H-5). H-5 is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. H-3 would appear as a doublet due to meta-coupling with H-5. The overlap of these patterns results in the observed multiplet.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance III or similar)

  • Pipettes and vial

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the this compound sample was accurately weighed and dissolved in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: The resulting solution was transferred into a 5 mm NMR tube.

  • Spectrometer Setup: The NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet.

  • Data Acquisition: The spectrometer was tuned and shimmed on the sample to ensure a homogeneous magnetic field. The ¹H NMR spectrum was acquired at a proton frequency of 400 MHz.[1] Standard acquisition parameters were used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) was processed using an appropriate software package (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or internal TMS (δ = 0.00 ppm).

Visualization

The structural assignment of the protons in this compound is illustrated in the following diagram.

Caption: Structure of this compound with proton assignments.

References

Spectroscopic Profile of 4-Iodo-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-2-methoxypyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.79Doublet (d)5.61HH-6
7.12-7.16Multiplet (m)-2HH-3, H-5
3.86Singlet (s)-3H-OCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm (Estimated)Assignment
~164C-2
~152C-6
~125C-5
~115C-3
~95C-4
~54-OCH₃
Table 3: Infrared (IR) Spectroscopy Data

A full experimental IR spectrum for this compound is not available in the reviewed literature. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Expected)Vibration
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
1600-1450C=C and C=N stretching (pyridine ring)
1250-1200C-O-C asymmetric stretch
1050-1000C-O-C symmetric stretch
Below 600C-I stretch
Table 4: Mass Spectrometry (MS) Data

Experimental mass spectrometry data obtained through electron ionization (EI) is not available. The following table presents predicted m/z values for various adducts of this compound.

AdductPredicted m/z
[M]+234.94887
[M+H]⁺235.95670
[M+Na]⁺257.93864
[M+K]⁺273.91258
[M+NH₄]⁺252.98324

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. A standard one-pulse sequence is used with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

    • The sample is then placed on the crystal, and firm contact is ensured using a pressure clamp.

    • The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI-MS) Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Physical Properties of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Iodo-2-methoxypyridine, a heterocyclic compound relevant in organic synthesis and as an intermediate in pharmaceutical development.[1] This document consolidates key data, outlines experimental procedures for its synthesis, and presents a generalized protocol for the determination of its boiling point.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₆H₆INO.[1] It typically presents as a colorless to light yellow or pale yellow liquid.[2][3][4] The compound is soluble in some organic solvents.[1] For safe handling and to maintain product quality, it should be stored in a cool, dry, well-ventilated place under an inert gas like nitrogen or argon, away from light, strong oxidizing agents, strong acids, and strong bases.[1][2][4]

Data Presentation: Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some values are predicted based on computational models.

PropertyValueNotesSource(s)
Molecular Formula C₆H₆INO-[1][5][6]
Molecular Weight 235.02 g/mol -[5][6]
Boiling Point 106 °Cat 15 Torr[1][2]
106 - 108 °Cat 30 Torr[4]
Density 1.825 ± 0.06 g/cm³Predicted[1][2]
pKa 2.02 ± 0.10Predicted[2]
Flash Point 104.034 °C-[1]
Vapor Pressure 0.038 mmHgat 25 °C[1]
Appearance Colorless to light yellow liquid-[2][3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of crude 2-fluoro-4-iodopyridine with sodium methoxide in methanol.[5]

Materials:

  • Crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol)

  • Methanol (500 mL)

  • Sodium methoxide (21.5 g, 398 mmol)

  • Water (300 mL)

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • 500 mL of methanol is added to 59.4 g of crude 2-fluoro-4-iodopyridine and stirred until complete dissolution.[5]

  • 21.5 g of sodium methoxide is subsequently added to the solution.[5]

  • The reaction mixture is heated to reflux for a period of 3 hours.[5]

  • After the reaction is complete, it is quenched by the addition of 300 mL of water.[5]

  • Methanol is removed from the mixture via distillation under reduced pressure.[5]

  • The remaining aqueous mixture is extracted with ether.[5]

  • The organic layers are combined and dried over anhydrous sodium sulfate.[5]

  • Following filtration, the solvent is removed by reduced pressure distillation to yield the crude product, this compound.[5]

This procedure resulted in a crude yield of 56.7 g (91%).[5] The structure of the product was confirmed by ¹H-NMR spectroscopy.[5]

General Protocol for Boiling Point Determination (at Reduced Pressure)

While a specific experimental protocol for determining the boiling point of this compound was not found, a standard laboratory method for such a determination at reduced pressure is described below. This is relevant as the reported boiling points are at pressures below atmospheric.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum pump with a manometer

Procedure:

  • The liquid sample (this compound) is placed in the distillation flask along with boiling chips.

  • The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

  • The vacuum pump is connected and the system is evacuated to the desired pressure (e.g., 15 or 30 Torr), which is monitored with the manometer.

  • Once the pressure is stable, the heating mantle is turned on and the temperature is gradually increased.

  • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed flowing into the receiving flask. This temperature is the boiling point at that specific pressure.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol section.

G A Dissolve 2-Fluoro-4-iodopyridine in Methanol B Add Sodium Methoxide A->B C Heat to Reflux (3 hours) B->C D Quench Reaction with Water C->D E Remove Methanol (Reduced Pressure Distillation) D->E F Extract with Ether E->F G Dry Organic Layers (Anhydrous Na₂SO₄) F->G H Remove Solvent (Reduced Pressure Distillation) G->H I Crude Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

References

Reactivity Profile of 4-Iodo-2-methoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing pyridine nitrogen, and the reactive iodo group, make it a valuable substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in modern cross-coupling chemistry.

Physical and Chemical Properties

This compound is a white to light yellow solid or a colorless to light yellow liquid, soluble in many common organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 98197-72-9[1]
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1]
Appearance White to light yellow solid or colorless to light yellow liquid[1][2]
Boiling Point 106 °C (at 15 Torr)[1]
Density 1.825 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.02 ± 0.10 (Predicted)[1]

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-4-iodopyridine, with sodium methoxide.[3]

Experimental Protocol: Synthesis from 2-Fluoro-4-iodopyridine[3]

To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in methanol (500 mL) is added sodium methoxide (21.5 g, 398 mmol). The reaction mixture is heated to reflux for 3 hours. Upon completion, the reaction is quenched by the addition of water (300 mL), and the methanol is removed under reduced pressure. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation under reduced pressure to afford the crude product, this compound.

Yield: 56.7 g (91% crude yield).[3] ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.79 (d, J = 5.6 Hz, 1H), 7.16-7.12 (m, 2H), 3.86 (s, 3H).[3]

Reactivity Profile

The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the 2-methoxy group, influences the reactivity at the C-4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with a variety of aryl and heteroaryl boronic acids to furnish the corresponding 4-substituted-2-methoxypyridines.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL Oxidative Addition ArPdR Ar-Pd(II)-R'(L_n) ArPdIL->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR ArI This compound ArI->ArPdIL RBOH2 R'B(OH)_2 Borate [R'B(OH)_3]^- RBOH2->Borate Base Base Base->Borate Borate->ArPdIL

Suzuki-Miyaura Catalytic Cycle
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Dioxane1001285-95 (analogous)[4]
(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (3)-K₃PO₄Dioxane1001690-98 (analogous)[4]
(4-Fluorophenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1008~90-98 (analogous)[4]

To a reaction vessel are added this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., a mixture of toluene and water) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, providing access to substituted alkynes. This compound undergoes efficient coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL Oxidative Addition ArPdCCR Ar-Pd(II)-C≡CR'(L_n) ArPdIL->ArPdCCR Transmetalation ArPdCCR->Pd0 Reductive Elimination ArCCR Ar-C≡CR' ArPdCCR->ArCCR ArI This compound ArI->ArPdIL CuCCR Cu-C≡CR' CuCCR->ArPdIL HCC_R H-C≡CR' HCC_R->CuCCR Base Base Base->CuCCR CuI Cu(I) CuI->CuCCR

Sonogashira Catalytic Cycle
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NDMF60685-95 (analogous)[5]
TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane801290-97 (analogous)[5]
1-HexynePd(P(t-Bu)₃)₂ (2)- (Copper-free)K₂CO₃Toluene1001085-94 (analogous)[5]

To a Schlenk flask are added this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere. A degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.2 eq.). The reaction mixture is stirred at the appropriate temperature and monitored by TLC or LC-MS. After completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This compound can be coupled with a wide range of primary and secondary amines to produce 4-amino-2-methoxypyridine derivatives.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL Oxidative Addition AmidoComplex [Ar-Pd(II)-NR'R''(L_n)] ArPdIL->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd0 Reductive Elimination ArNRR Ar-NR'R'' AmidoComplex->ArNRR ArI This compound ArI->ArPdIL Amine HNR'R'' Amine->ArPdIL Base Base Base->ArPdIL Regioselectivity Start 2-Chloro-4-iodo-6-methoxypyridine C-I bond more reactive Step1 Suzuki or Sonogashira Coupling Selective reaction at C-4 Start:f0->Step1:f0 Product1 4-Aryl/Alkynyl-2-chloro-6-methoxypyridine C-Cl bond remains Step1:f0->Product1:f0 Step2 Subsequent Cross-Coupling or SNAr Functionalization at C-2 Product1:f0->Step2:f0 Product2 2,4-Disubstituted-6-methoxypyridine Step2:f0->Product2:f0

References

Stability and Storage of 4-Iodo-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 4-Iodo-2-methoxypyridine. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability and reproducibility of experimental results. While specific quantitative stability data under various stress conditions are not extensively available in the public domain, this guide consolidates the existing knowledge on proper handling and storage and outlines a general framework for conducting stability assessments.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, it is imperative to follow the recommended storage and handling procedures. The following tables summarize the key recommendations based on available safety data sheets and chemical supplier information.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature Store refrigerated; 2-8°C is commonly recommended.[1][2][3]
Atmosphere Store in a tightly closed container in a dry place.[2]
Light Protect from light.[4]
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen).[4]

Table 2: Recommended Handling Procedures for this compound

ProcedureRecommendationSource(s)
Ventilation Use only in a chemical fume hood.[2]
Personal Protective Equipment (PPE) Wear safety glasses, appropriate protective gloves, and protective clothing to prevent skin exposure.[2]
Respiratory Protection Avoid breathing dust, vapor, mist, or gas.[2][5]
Hygiene Wash hands thoroughly after handling.[5]
Spills Clean-up should be handled by qualified personnel familiar with the substance. Transfer to a closable, labeled container for disposal.[2]

Chemical Stability and Incompatibilities

This compound is generally considered stable when stored under the recommended conditions[4][6]. However, its stability can be compromised by exposure to certain conditions and substances.

Conditions to Avoid:

  • Heat, flames, and sparks: As a general precaution with organic chemicals, exposure to high temperatures and ignition sources should be avoided[2].

Incompatible Materials:

  • Strong acids and alkalis: Contact with strong acids or bases may lead to degradation.

  • Strong oxidizing and reducing agents: These substances can react with this compound, leading to decomposition[6].

Hazardous Decomposition Products:

  • Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides[2][6].

Visualization of Stability and Experimental Workflow

The following diagrams illustrate the key considerations for maintaining the stability of this compound and a general workflow for conducting a stability study.

cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_incompatibilities Incompatible Materials refrigerated Refrigerated (2-8°C) dry Dry Environment dark Protect from Light sealed Tightly Sealed Container fume_hood Use in Fume Hood ppe Wear Appropriate PPE avoid_inhalation Avoid Inhalation strong_acids_bases Strong Acids/Bases strong_oxidizers_reducers Strong Oxidizers/Reducers stability Stability of This compound stability->refrigerated stability->dry stability->dark stability->sealed stability->fume_hood stability->ppe stability->avoid_inhalation stability->strong_acids_bases Avoid stability->strong_oxidizers_reducers Avoid

Key factors for maintaining the stability of this compound.

start Obtain High-Purity This compound initial_analysis Initial Analysis (HPLC, NMR, etc.) to establish baseline start->initial_analysis stress_conditions Expose to Stress Conditions (e.g., elevated temperature, humidity, light) initial_analysis->stress_conditions sampling Collect Samples at Predetermined Time Points stress_conditions->sampling analysis Analyze Samples (e.g., HPLC for purity, LC-MS for degradation products) sampling->analysis data_evaluation Evaluate Data (Determine degradation rate and pathways) analysis->data_evaluation conclusion Establish Shelf-Life and Optimal Storage Conditions data_evaluation->conclusion

General experimental workflow for a chemical stability study.

Experimental Protocols for Stability Assessment

General HPLC Method for Purity Assessment

Based on methods described for related compounds, a reverse-phase HPLC method would be a suitable starting point for analyzing this compound.

  • Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series or equivalent)[1].

  • Column: A C8 or C18 reverse-phase column (e.g., Agilent Zorbax SB-C8, 4.6 x 150 mm, 5 µm)[1].

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)[1].

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1].

  • Gradient: A typical gradient might run from 5% to 95% Solvent B over 10-20 minutes.

  • Flow Rate: Approximately 1.0-1.5 mL/min[1].

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 254 nm).

  • Temperature: 25-30°C.

Forced Degradation Study Protocol

To understand the degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic: Add a strong acid (e.g., 1N HCl) and heat (e.g., 60-80°C).

    • Basic: Add a strong base (e.g., 1N NaOH) and heat.

    • Oxidative: Add an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal: Heat the solid compound or a solution at an elevated temperature.

    • Photolytic: Expose a solution to UV light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by the developed HPLC method. The appearance of new peaks indicates the formation of degradation products.

  • Peak Purity and Identification: Use a diode array detector to check for peak purity. If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the degradation products, providing insights into the degradation pathway.

Conclusion

While this compound is a stable compound under recommended storage conditions, its integrity is paramount for its use in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize the risk of degradation and ensure the quality of their starting materials. For applications requiring a comprehensive understanding of its stability profile, the implementation of a formal stability study using techniques such as HPLC and LC-MS is strongly recommended.

References

4-Iodo-2-methoxypyridine: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 4-Iodo-2-methoxypyridine (CAS No. 98197-72-9). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe research environment.

Physicochemical and Hazard Information

This compound is a substituted pyridine derivative used in organic synthesis.[1] Understanding its physical properties and inherent hazards is fundamental to its safe handling.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆INO[1]
Molar Mass 235.02 g/mol [1]
Appearance White to light yellow solid or colorless to light yellow liquid[1][2][3]
Boiling Point 106 °C (at 15 Torr)[1][2]
Density 1.825 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 104.034 °C[1]
pKa 2.02 ± 0.10 (Predicted)[1][2]
Vapor Pressure 0.038 mmHg at 25°C[1]
Solubility Soluble in some organic solvents[1]
GHS Hazard Classification

While a definitive GHS classification for this compound is not consistently available, data from structurally similar compounds, such as other substituted iodopyridines and methoxypyridines, suggests the following classifications.[4][5][6] It is imperative to handle the compound as if it possesses these hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[5]

Hazard Pictograms:

alt text

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial when working with this compound to mitigate exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit should be worn.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry place.[1] For long-term storage, it is recommended to keep it under an inert gas (nitrogen or argon) at 2-8 °C.[1][2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill and Disposal Procedures
  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for disposal.[7]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7][8]

Workflow and Logic Diagrams

To visually represent the safety and handling procedures, the following diagrams have been generated using Graphviz.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Reaction Setup Reaction Setup Weigh/Measure->Reaction Setup Work-up Work-up Reaction Setup->Work-up Quench Reaction Quench Reaction Work-up->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Exposure Event Exposure Event Inhalation? Inhalation? Exposure Event->Inhalation? Skin/Eye Contact? Skin/Eye Contact? Exposure Event->Skin/Eye Contact? Ingestion? Ingestion? Exposure Event->Ingestion? Move to Fresh Air Move to Fresh Air Inhalation?->Move to Fresh Air Yes Flush with Water Flush with Water Skin/Eye Contact?->Flush with Water Yes Rinse Mouth Rinse Mouth Ingestion?->Rinse Mouth Yes Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Flush with Water->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Decision-making process for first aid response to exposure.

This technical guide is intended as a starting point for the safe handling of this compound. It is essential to consult the most up-to-date Safety Data Sheet (SDS) from the supplier and to adhere to all institutional and regulatory safety protocols.

References

In Vitro Screening of 4-Iodo-2-methoxypyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of novel 4-iodo-2-methoxypyridine analogs. The document outlines detailed experimental protocols for primary high-throughput screening, secondary validation assays, and cell-based cytotoxicity assessments. It also includes structured data presentation and visualizations of key experimental workflows and a representative signaling pathway to facilitate understanding and application in a drug discovery context.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse analog libraries. The methoxypyridine core is a common feature in many biologically active compounds, including kinase inhibitors. This guide details a systematic approach to the in vitro screening of a library of this compound analogs to identify and characterize potential lead compounds.

Data Presentation: In Vitro Screening Cascade

The following tables summarize the hypothetical in vitro screening data for a representative set of this compound analogs. This tiered screening approach allows for the efficient identification and prioritization of compounds for further development.

Table 1: Primary High-Throughput Screening (HTS) Data - Kinase Inhibition

Compound IDStructure% Inhibition at 10 µM (Kinase Target: PI3Kα)
IMP-001This compound5.2
IMP-0022-methoxy-4-phenylpyridine45.8
IMP-0034-(4-fluorophenyl)-2-methoxypyridine85.3
IMP-0042-methoxy-4-(thiophen-2-yl)pyridine62.1
IMP-0054-(1H-indol-5-yl)-2-methoxypyridine92.7

Table 2: Secondary Assay Data - IC50 Determination for PI3Kα

Compound IDIC50 (nM) for PI3Kα
IMP-00375.4
IMP-00522.1
Reference Inhibitor15.8

Table 3: Cell-Based Assay Data - Cytotoxicity in MCF-7 Breast Cancer Cell Line

Compound IDCC50 (µM) in MCF-7 Cells
IMP-00312.5
IMP-0055.8
Doxorubicin (Control)0.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for in vitro compound screening.

Primary High-Throughput Screening: PI3Kα Kinase Assay

This assay is designed to rapidly assess the inhibitory activity of the this compound analogs against a specific kinase target, in this case, PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Acoustic liquid handler (e.g., Echo 550)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of each test compound in 100% DMSO.

  • Using an acoustic liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate to achieve a final concentration of 10 µM. Control wells receive 100 nL of DMSO.

  • Add 5 µL of a solution containing the PI3Kα enzyme in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 and ATP in kinase buffer to each well.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the percentage inhibition for each compound relative to the DMSO controls.

Secondary Assay: IC50 Determination

This experiment determines the concentration of the active compounds required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Same as for the primary HTS assay.

Procedure:

  • Prepare serial dilutions of the "hit" compounds (those showing significant inhibition in the primary screen) in 100% DMSO. A common concentration range is from 100 µM to 0.1 nM in a 10-point, 3-fold dilution series.

  • Follow the same procedure as the primary HTS assay to measure kinase activity at each compound concentration.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell-Based Assay: MTT Cytotoxicity Assay

This assay assesses the effect of the compounds on the viability of a cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway, a common target for pyridine-based kinase inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth IMP_Analog This compound Analog IMP_Analog->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs on PI3K.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro screening of the this compound analog library.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cellular Assays CompoundLibrary This compound Analog Library PrimaryHTS Single-Concentration Kinase Assay (PI3Kα) CompoundLibrary->PrimaryHTS HitIdentification Hit Identification (>50% Inhibition) PrimaryHTS->HitIdentification IC50 IC50 Determination HitIdentification->IC50 PotencyRanking Potency Ranking IC50->PotencyRanking Cytotoxicity Cytotoxicity Assay (e.g., MTT on MCF-7) PotencyRanking->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Lead Optimization SAR_Diagram cluster_R_groups Substitutions at C4 Scaffold This compound Core R-group at C4 Iodo Iodo (Low Activity) Phenyl Phenyl (Moderate Activity) Scaffold:f1->Phenyl increases activity FluoroPhenyl 4-Fluorophenyl (High Activity) Phenyl->FluoroPhenyl further increases activity (electron-withdrawing group) Indolyl Indolyl (High Activity) Phenyl->Indolyl significantly increases activity (H-bond donor/acceptor)

Methodological & Application

Synthesis of 4-Iodo-2-methoxypyridine from 2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-2-methoxypyridine is a valuable substituted pyridine derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the methoxy group and the iodine atom at specific positions on the pyridine ring allows for diverse downstream functionalization through various cross-coupling reactions. This application note provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-fluoro-4-iodopyridine.

Principle of the Reaction

The synthesis is based on the nucleophilic aromatic substitution of the fluorine atom at the C-2 position of the pyridine ring by a methoxide anion. The pyridine ring is an electron-deficient aromatic system, and this deficiency is enhanced by the presence of electron-withdrawing halogen substituents. This electronic characteristic makes the ring susceptible to attack by nucleophiles, especially at the ortho (C-2/C-6) and para (C-4) positions relative to the ring nitrogen.[1][2]

In this specific reaction, the highly electronegative fluorine atom at the C-2 position is an excellent leaving group, facilitating its displacement by the incoming sodium methoxide nucleophile.[3][4] The reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reagents and to facilitate the substitution process.

Materials and Methods

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluoro-4-iodopyridine≥98%Commercially Available
Sodium Methoxide (NaOMe)≥97%Commercially Available
Anhydrous Methanol (MeOH)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommerically Available
Saturated aq. Sodium BicarbonateLaboratory GradeN/A
Brine (Saturated aq. NaCl)Laboratory GradeN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeN/A
Diethyl EtherACS GradeCommercially Available
Physicochemical Data of Key Compounds
CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)
2-Fluoro-4-iodopyridineC₅H₃FIN222.9957223
This compoundC₆H₆INO235.02N/AN/A

Experimental Protocol

Synthesis of this compound
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-iodopyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol (approx. 20 mL per gram of starting material) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and extract with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as diethyl ether/hexanes to afford the pure product.

Proposed Reaction Conditions Summary
ParameterValue
Reactant2-Fluoro-4-iodopyridine
ReagentSodium Methoxide
Stoichiometry1.2 eq of NaOMe
SolventAnhydrous Methanol
TemperatureReflux (approx. 65°C)
Reaction Time4-6 hours
Work-upAqueous work-up with DCM extraction
PurificationColumn Chromatography or Recrystallization

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Fluoro-4-iodopyridine in Anhydrous Methanol add_reagent Add Sodium Methoxide (1.2 eq) start->add_reagent reflux Heat to Reflux (4-6 hours) add_reagent->reflux concentrate Concentrate under Reduced Pressure reflux->concentrate extract Aqueous Work-up & DCM Extraction concentrate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product This compound purify->end_product

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its boronic acid reagents.[2] The 4-iodo-2-methoxypyridine core is a valuable building block in medicinal chemistry, appearing in numerous biologically active molecules.[3] These application notes provide detailed protocols and guidance for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Core Concepts: The Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This step is often rate-determining.[1][4]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide.[1][5]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) (Ar = 2-MeO-Pyridin-4-yl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product substrate This compound (Ar-I) substrate->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for coupling aryl iodides, including heteroaryl systems like this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (2-5)-K₃PO₄ (2-3)1,4-Dioxane70-8060-80A standard, commercially available catalyst.[6][7]
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110Moderate-HighProne to deactivation with some pyridine substrates.[8]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)1,4-Dioxane25-100HighBulky, electron-rich ligands stabilize the catalyst and promote efficient coupling.[6][9]
XPhos Pd G2 (1-3)-K₃PO₄ (2-3)Dioxane/H₂O100>95Pre-catalyst offering high activity, suitable for challenging substrates.[6]
Pd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2.0)1,4-Dioxane/H₂O10070-90A common Pd(II) precatalyst that is reduced in situ.[10]

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Objective: To synthesize 2-methoxy-4-phenylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Experimental_Workflow setup 1. Reaction Setup reagents Combine this compound, boronic acid, base, and catalyst in Schlenk flask. setup->reagents inert 2. Inert Atmosphere reagents->inert purge Evacuate and backfill flask with Argon/Nitrogen (3x). inert->purge solvent_add 3. Solvent Addition purge->solvent_add solvent_details Add degassed solvent(s) via syringe. solvent_add->solvent_details reaction 4. Reaction solvent_details->reaction heating Heat mixture (e.g., 80-100 °C) with vigorous stirring. Monitor by TLC or LC-MS. reaction->heating workup 5. Work-up heating->workup extraction Cool, dilute with Ethyl Acetate, wash with water and brine. workup->extraction purification 6. Purification extraction->purification chromatography Dry organic layer, concentrate, and purify by silica gel column chromatography. purification->chromatography analysis 7. Analysis chromatography->analysis characterize Characterize product by ¹H NMR, ¹³C NMR, and MS. analysis->characterize

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Detailed Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 235 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).[8]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol).[7]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert.[8]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[10]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-methoxy-4-phenylpyridine.[1]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Protodeboronation (hydrolysis of boronic acid). 3. Poor choice of base or solvent.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Use anhydrous solvents and a milder base like KF or CsF.[10] 3. Screen alternative bases and solvents (see Data Presentation table).
Homocoupling 1. Presence of oxygen. 2. Inefficient transmetalation. 3. Use of a Pd(II) precatalyst.1. Thoroughly degas all solvents and ensure a completely inert atmosphere.[8][10] 2. Use a more electron-rich, bulky phosphine ligand to accelerate the desired catalytic cycle.[6] 3. Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient in situ reduction.[10]
Dehalogenation 1. Presence of water or protic impurities. 2. Base-induced side reaction.1. Use anhydrous solvents and reagents. 2. Try a different base, such as an organic base or a fluoride source.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-iodo-2-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-methoxypyridine moiety in a wide range of biologically active compounds. The methods detailed herein offer robust and efficient strategies for the synthesis of complex molecules, including key intermediates for targeted therapies.

Introduction

This compound is a key synthetic intermediate used in the construction of various molecular scaffolds. The electron-rich nature of the 2-methoxypyridine ring and the reactivity of the C-I bond make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high selectivity and functional group tolerance. Such transformations are instrumental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A notable application is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and some cancers.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions can be effectively applied to this compound, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi reactions. The choice of reaction depends on the desired bond formation and the coupling partner.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[2][3] It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).[2]

  • Reagent Addition: Add the base (2.0-3.0 equiv.) and the degassed solvent.[2][4]

  • Reaction Execution: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.[2]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][4]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ComponentExampleMolar Ratio (to Aryl Iodide)Purpose
Aryl IodideThis compound1.0Substrate
Boronic AcidPhenylboronic acid1.1 - 1.5Coupling Partner
CatalystPd(PPh₃)₄, PdCl₂(dppf)0.02 - 0.05Catalyst
LigandPPh₃, dppfAs part of the catalyst complexStabilizes catalyst, influences reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0Activates Boronic Acid
SolventDioxane/H₂O, Toluene/H₂O-Reaction Medium
Temperature80-100 °C--
Time4-16 hours--

Note: Conditions are generalized based on protocols for similar aryl iodides and may require optimization for specific substrates.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Base_B [R²B(OH)₃]⁻ Base_B->PdII_R1R2 Transmetalation Boronic_Acid R²B(OH)₂ Boronic_Acid->Base_B Activation Base Base Halide R¹-X

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[6][7] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To a flame-dried Schlenk tube or glovebox, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the solvent.

  • Reaction Execution: Stir the mixture at the specified temperature until the starting material is consumed, as monitored by TLC or GC.

  • Workup: After cooling, dilute the reaction with a suitable solvent, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ComponentExampleMolar Ratio (to Aryl Iodide)Purpose
Aryl IodideThis compound1.0Substrate
AminePrimary or Secondary Amine1.2Coupling Partner
CatalystPd₂(dba)₃, Pd(OAc)₂0.01 - 0.05Catalyst Precursor
LigandXPhos, SPhos, BINAP, dppf0.02 - 0.10Stabilizes catalyst, promotes reaction
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃1.4 - 2.0Deprotonates amine
SolventToluene, Dioxane, THF-Reaction Medium
TemperatureRoom Temperature to 110 °C--
Time1-24 hours--

Note: The choice of ligand and base is crucial and depends on the specific amine substrate.[8][9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Amide Ar-Pd(II)L₂(NR¹R²) PdII_ArX->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amide->Product Amine HNR¹R² Base Base Aryl_Halide Ar-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is a valuable tool for the vinylation of aryl halides.

General Protocol for the Heck Reaction:

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst, ligand (if necessary), and base in a reaction vessel.

  • Solvent Addition: Add a suitable degassed solvent.

  • Reaction Execution: Heat the mixture with stirring for the required time, monitoring by TLC or GC.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify by column chromatography.

Table 3: Typical Reaction Conditions for the Heck Reaction

ComponentExampleMolar Ratio (to Aryl Iodide)Purpose
Aryl IodideThis compound1.0Substrate
Alkenen-Butyl acrylate, Styrene1.5Coupling Partner
CatalystPd(OAc)₂, PdCl₂0.01 - 0.05Catalyst
LigandPPh₃, P(o-tol)₃0.02 - 0.10Stabilizes catalyst
BaseEt₃N, K₂CO₃, NaOAc1.2 - 2.0Halide Scavenger
SolventDMF, Acetonitrile, Toluene-Reaction Medium
Temperature80-140 °C--
Time2-48 hours--

Note: The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.[12]

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Alkene Alkene Complex PdII_ArX->PdII_Alkene Alkene Coordination PdII_Sigma σ-Alkyl Pd(II) Complex PdII_Alkene->PdII_Sigma Migratory Insertion PdII_Sigma->Pd0 β-Hydride Elimination & Reductive Elimination Product Substituted Alkene PdII_Sigma->Product Aryl_Halide Ar-X Alkene Alkene Base Base Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Aryl_Halide Ar-X CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Base Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Quench Reaction - Extraction - Wash & Dry Monitor->Workup Complete Purify Purification: Flash Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of a diverse range of compounds, including pharmaceuticals, natural products, organic materials, and nanomaterials. For drug development professionals, the Sonogashira coupling provides a direct pathway to introduce alkyne functionalities into heterocyclic scaffolds like pyridine, a common motif in biologically active molecules.

4-Iodo-2-methoxypyridine is a valuable building block in medicinal chemistry. The Sonogashira coupling of this substrate allows for the facile introduction of various substituted alkynes at the 4-position, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The reaction is typically carried out under mild conditions, such as at room temperature or with gentle heating, and is tolerant of a wide range of functional groups.

Key Reaction Parameters

The success of the Sonogashira coupling of this compound is dependent on several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. The copper(I) salt, usually copper(I) iodide (CuI), acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which increases the reaction rate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide byproduct formed during the reaction and also acts as a solvent in some cases.

  • Solvent: A variety of organic solvents can be used, with N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and triethylamine being common choices.

  • Reaction Temperature: The reactivity of the aryl iodide generally allows the reaction to proceed at temperatures ranging from room temperature to around 65 °C.

  • Inert Atmosphere: To prevent the degradation of the palladium(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling), the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.

Tabulated Reaction Conditions

The following table summarizes a typical set of conditions for the Sonogashira coupling of iodopyridines, which can be applied to this compound.

ParameterConditionNotes
Aryl Halide This compoundAryl iodides are highly reactive in Sonogashira couplings.
Alkyne Terminal Alkyne (1.1 - 1.5 equiv.)A slight excess of the alkyne is typically used.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Other common catalysts include Pd(PPh₃)₄.
Copper Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)Essential for activating the terminal alkyne.
Base Triethylamine (Et₃N) (≥ 2 equiv.)Can also be used as the solvent.
Solvent DMF or THF/Et₃N mixtureThe choice of solvent can influence the reaction rate and outcome.
Temperature Room Temperature to 65 °CGentle heating may be required for less reactive alkynes.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst deactivation and side reactions.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.05 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF (or a suitable solvent mixture) to the flask, followed by anhydrous triethylamine (2.0-3.0 equiv.).

  • Degassing: If not already performed on the individual solvents, degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-methoxypyridine.

Visualizing the Process

Experimental Workflow Diagram

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The ability to construct C(sp²)-N bonds under relatively mild conditions makes it an invaluable tool for the synthesis of arylamines and their heteroaromatic analogs.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-iodo-2-methoxypyridine. This substrate is a valuable building block in medicinal chemistry, and its successful amination provides access to a wide range of 4-amino-2-methoxypyridine derivatives, which are key intermediates in the synthesis of various biologically active compounds.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium(II) amido complex.

  • Reductive Elimination: The desired N-aryl-2-methoxy-pyridin-4-amine is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

A simplified representation of the catalytic cycle is depicted below.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition This compound Ar-Pd(II)(L)n-I Py(OMe)-Pd(II)(L)n-I Oxidative_Addition->Ar-Pd(II)(L)n-I Amine_Coordination Amine_Coordination Ar-Pd(II)(L)n-I->Amine_Coordination R'R''NH Ar-Pd(II)(L)n(HNR'R'') [Py(OMe)-Pd(II)(L)n(HNR'R'')]I Amine_Coordination->Ar-Pd(II)(L)n(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)(L)n(HNR'R'')->Deprotonation Base Ar-Pd(II)(L)n(NR'R'') Py(OMe)-Pd(II)(L)n(NR'R'') Deprotonation->Ar-Pd(II)(L)n(NR'R'') Reductive_Elimination Reductive_Elimination Ar-Pd(II)(L)n(NR'R'')->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Py(OMe)-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001292
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane100895
34-Chloroaniline[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDS (2)THF801688
4BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101285
5n-ButylaminePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)t-BuOH902478

Table 2: Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene100698
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001094
3N-Methylaniline[Pd(allyl)Cl]₂ (1)cataCXium A (2)Cs₂CO₃ (2)Toluene1101890
4DibenzylaminePd₂(dba)₃ (2)XPhos (4)LHMDS (2)THF802475
5IndolinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene1001291

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine.

Protocol 1: Synthesis of 2-Methoxy-N-phenylpyridin-4-amine

This protocol describes the coupling of this compound with aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by aniline.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-methoxy-N-phenylpyridin-4-amine.

Protocol 2: Synthesis of 4-(Morpholino)-2-methoxypyridine

This protocol outlines the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed (typically 6-8 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the pure 4-(morpholino)-2-methoxypyridine.

Experimental Workflow

The general workflow for performing a Buchwald-Hartwig amination is outlined in the diagram below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactants Charge Schlenk tube with This compound, catalyst, ligand, and base Inert_Atmosphere Evacuate and backfill with inert gas (3x) Charge_Reactants->Inert_Atmosphere Add_Solvent_Amine Add anhydrous, degassed solvent and amine Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Heat to desired temperature with vigorous stirring Add_Solvent_Amine->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Quench Cool to room temperature and quench (if necessary) Monitor->Cool_Quench Filter_Extract Filter through Celite and/or perform aqueous extraction Cool_Quench->Filter_Extract Dry_Concentrate Dry organic layer and concentrate in vacuo Filter_Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Product Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are low, consider screening different ligands, bases, and solvents. The choice of these reagents can have a significant impact on the reaction efficiency. Increasing the reaction temperature or time may also improve the yield, but be mindful of potential side reactions or decomposition of starting materials.

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. This can sometimes be suppressed by using a less sterically hindered ligand or a weaker base.

  • Catalyst Deactivation: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.

These protocols and guidelines provide a solid foundation for successfully performing the Buchwald-Hartwig amination of this compound. As with any chemical reaction, optimization may be necessary to achieve the best results for a specific amine coupling partner.

Synthesis of Bioactive Molecules Using 4-Iodo-2-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-iodo-2-methoxypyridine as a key building block. This versatile reagent serves as a valuable scaffold in medicinal chemistry for the generation of diverse molecular architectures with a range of therapeutic applications, including kinase inhibitors and modulators of neurodegenerative disease targets.

Introduction

This compound is a readily accessible and highly functionalizable heterocyclic compound. The presence of the iodo group at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the facile introduction of aryl, heteroaryl, amino, and alkynyl moieties, respectively, providing a powerful platform for the synthesis of complex bioactive molecules. The 2-methoxy group can also be a key pharmacophoric feature or a handle for further chemical modification. This application note will detail the use of this compound in the synthesis of prominent classes of bioactive compounds and provide specific experimental protocols for key transformations.

Key Applications in the Synthesis of Bioactive Molecules

Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

The 2-methoxypyridine motif is a common feature in a variety of kinase inhibitors. A notable example is its incorporation into potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Dysregulation of the PI3K/mTOR signaling pathway is a hallmark of many cancers, making it a critical target for cancer therapy.

One prominent example is the synthesis of sulfonamide methoxypyridine derivatives, which have shown potent inhibitory activity against PI3Kα and mTOR.[1][2] The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step where a boronic acid or ester derivative of the methoxypyridine core is coupled with an appropriate aryl or heteroaryl halide. While not directly starting from this compound in the provided examples, the iodo-analogue serves as a direct precursor to the necessary boronic acid derivatives.

The PI3K/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a range of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis and cell survival.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor GSK2126458 Analogs (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/mTOR signaling pathway and points of inhibition.
Gamma-Secretase Modulators for Alzheimer's Disease

The methoxypyridine scaffold has also been incorporated into the design of gamma-secretase modulators (GSMs), which are being investigated as potential therapeutic agents for Alzheimer's disease.[4][7][8] Gamma-secretase is an enzyme complex involved in the processing of the amyloid precursor protein (APP), which can lead to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ42, a specific form of the peptide, is a key pathological hallmark of Alzheimer's disease.[9]

GSMs do not inhibit the overall activity of gamma-secretase but rather modulate its cleavage site on APP, leading to a decrease in the production of the toxic Aβ42 species and an increase in shorter, less amyloidogenic Aβ peptides.[9][10] The synthesis of these complex heterocyclic GSMs can involve the introduction of the methoxypyridine moiety through various synthetic strategies, where iodo-substituted pyridines are valuable precursors.

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in intramembrane proteolysis.[11][12] It cleaves a variety of type I transmembrane proteins, including APP and the Notch receptor.[11] The modulation of gamma-secretase activity to specifically reduce Aβ42 production without affecting other essential functions, such as Notch signaling, is a key goal in the development of safe and effective Alzheimer's therapies.[9][10]

Gamma_Secretase_Modulation APP Amyloid Precursor Protein (APP) GammaSecretase γ-Secretase APP->GammaSecretase Substrate Abeta42 Aβ42 (Toxic) GammaSecretase->Abeta42 AbetaShort Shorter Aβ Peptides (Less Toxic) GammaSecretase->AbetaShort Plaques Amyloid Plaques Abeta42->Plaques GSM Gamma-Secretase Modulator GSM->GammaSecretase Modulates

Modulation of γ-Secretase by GSMs in Alzheimer's Disease.

Experimental Protocols

The following section provides detailed protocols for key palladium-catalyzed cross-coupling reactions using this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[13] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product IodoPyridine This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) IodoPyridine->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst CoupledProduct 4-Aryl/Heteroaryl- 2-methoxypyridine Catalyst->CoupledProduct Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Dioxane/H2O) Solvent->Catalyst

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, thiophene-2-boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data Summary (Suzuki-Miyaura Coupling)

Aryl/Heteroaryl Boronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2-Methoxy-4-phenylpyridinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001571[11]
4-Methylphenylboronic acid2-Methoxy-4-(p-tolyl)pyridinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001568[11]
Thiophene-2-boronic acid2-Methoxy-4-(thiophen-2-yl)pyridinePd(dppf)Cl₂ (5)Na₂CO₃DME/H₂O851285
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[2][10][14] This reaction is particularly useful for synthesizing substituted anilines and other N-aryl compounds.

Buchwald_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product IodoPyridine This compound Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / Xantphos) IodoPyridine->Catalyst Amine Primary or Secondary Amine Amine->Catalyst CoupledProduct 4-Amino-2-methoxypyridine Derivative Catalyst->CoupledProduct Base Base (e.g., Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst

General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyaniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methoxyaniline, cesium carbonate, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene to the tube.

  • Add Pd₂(dba)₃ to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Buchwald-Hartwig Amination)

AmineProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineN-phenyl-2-methoxypyridin-4-aminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001885
Morpholine4-(2-Methoxypyridin-4-yl)morpholinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH1001692
Indole4-(1H-Indol-1-yl)-2-methoxypyridinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1102478
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[15] This reaction is highly valuable for the synthesis of substituted alkynes.

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product IodoPyridine This compound Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) IodoPyridine->Pd_Catalyst Alkyne Terminal Alkyne Alkyne->Pd_Catalyst CoupledProduct 4-Alkynyl-2-methoxypyridine Pd_Catalyst->CoupledProduct Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Pd_Catalyst Base Base (e.g., Et₃N) Base->Pd_Catalyst Solvent Solvent (e.g., THF) Solvent->Pd_Catalyst

General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Sonogashira Coupling)

Terminal AlkyneProductPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylacetylene2-Methoxy-4-(phenylethynyl)pyridinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT692
Ethynyltrimethylsilane2-Methoxy-4-((trimethylsilyl)ethynyl)pyridinePd(PPh₃)₄ (5)CuI (5)DIPAToluene701288
1-Hexyne2-Methoxy-4-(hex-1-yn-1-yl)pyridinePdCl₂(MeCN)₂ (3)CuI (5)i-Pr₂NEtDMF80885

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for accessing diverse chemical matter with potential applications in various therapeutic areas, including oncology and neurodegenerative diseases. The protocols and data presented herein serve as a guide for researchers to effectively utilize this reagent in their drug discovery and development efforts.

References

Application Notes and Protocols: 4-Iodo-2-methoxypyridine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxypyridine is a key heterocyclic building block employed in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the presence of a reactive iodine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring, make it an attractive starting material for the construction of complex molecular architectures. The iodine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The 2-methoxy group can influence the electronic properties of the pyridine ring and can also serve as a synthetic handle for further transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on the potent PI3K/mTOR inhibitor, GSK2126458.

Application: Synthesis of PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] this compound is a crucial building block in the synthesis of potent PI3K/mTOR inhibitors, such as GSK2126458 (Omipalisib).

GSK2126458 is a highly potent and selective inhibitor of class I PI3Ks and mTOR.[3][4] The synthesis of GSK2126458 involves the coupling of a functionalized quinoline moiety with a substituted pyridine derived from this compound. This key coupling step is typically achieved via a Suzuki-Miyaura reaction.

Signaling Pathway of PI3K/mTOR and Inhibition by GSK2126458

The PI3K/mTOR pathway is a complex signaling cascade that, when activated, leads to downstream effects promoting cell growth and survival. GSK2126458 inhibits this pathway by blocking the kinase activity of both PI3K and mTOR, thereby inducing apoptosis in cancer cells.[5]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K GSK2126458->mTORC1 GSK2126458->mTORC2 Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound deriv. - Boronic acid/ester - Palladium catalyst - Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D Degas the Reaction Mixture C->D E Heat and Stir (80-110 °C, 8-24 h) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Dilute and Wash (Organic Solvent, Water, Brine) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J GSK2126458_Intermediate_Synthesis Reactants Reactants: - 3-Amino-2-methoxy-5-boronate-pyridine - 6-Bromo-4-(pyridazin-4-yl)quinoline - PdCl2(dppf)-CH2Cl2 - Na2CO3 (aq) Solvent Solvent: 1,4-Dioxane Reactants->Solvent Degas Degas with Ar/N2 Solvent->Degas Reflux Heat to Reflux (~100 °C, 4-6 h) Degas->Reflux Workup Aqueous Work-up (EtOAc / H2O) Reflux->Workup Purification Column Chromatography Workup->Purification Product Product: 5-(4-(pyridazin-4-yl)quinolin-6-yl)-2-methoxypyridin-3-amine Purification->Product

References

Application Notes: Suzuki-Miyaura Coupling Protocol for 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] 4-Iodo-2-methoxypyridine is a valuable synthetic building block, providing a functionalized pyridine ring that is a common core in many biologically active molecules. The carbon-iodine bond is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for efficient coupling under relatively mild conditions.[4] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(I) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(Ar') pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product 2-MeO-Py-Ar' (Product) pdiib->product aryl_halide 2-MeO-Py-I (Aryl Iodide) aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on established procedures for similar iodopyridine substrates.[5][6][7]

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/Ethanol/H₂O8012~90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O1008~85-95
4-Cyanophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)1,4-Dioxane/H₂O10016~80-90
3-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DMF9012~75-85
2-Naphthylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1006>90

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Experimental_Workflow A 1. Reaction Setup B Add this compound, boronic acid, and base to a dry flask. A->B C 2. Inert Atmosphere D Evacuate and backfill the flask with Argon/Nitrogen (3x cycle). C->D E 3. Reagent Addition F Add palladium catalyst under a positive flow of inert gas. E->F G Add degassed solvent via syringe. F->G H 4. Reaction I Heat mixture to specified temperature (e.g., 80-100 °C) with stirring. H->I J Monitor progress by TLC or LC-MS. I->J K 5. Work-up L Cool to RT, dilute with EtOAc and H₂O. K->L M Separate layers, extract aqueous phase with EtOAc. L->M N Combine organic layers, wash with brine, and dry over Na₂SO₄. M->N O 6. Purification P Filter and concentrate under reduced pressure. O->P Q Purify crude product by flash column chromatography. P->Q

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[4]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8] The removal of oxygen is crucial to prevent the oxidative homocoupling of the boronic acid and deactivation of the catalyst.[9]

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.[4] Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[9]

References

Ligand Selection for Cross-Coupling with 4-Iodo-2-methoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of ligands in various palladium-catalyzed cross-coupling reactions with 4-iodo-2-methoxypyridine. The strategic choice of ligand is critical for achieving high efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules, which is of paramount importance in the field of drug development.

Introduction to Cross-Coupling with this compound

This compound is a versatile building block in medicinal chemistry. The pyridine moiety is a common scaffold in many biologically active compounds, and the methoxy group can modulate the electronic properties and metabolic stability of the final product. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of molecular fragments.

The success of these coupling reactions is highly dependent on the choice of the ancillary ligand that coordinates to the palladium center. The ligand influences the stability of the catalyst, the rate of oxidative addition and reductive elimination, and can control the selectivity of the reaction. This document explores ligand selection for several key cross-coupling reactions of this compound.

General Workflow for Ligand Screening

A systematic approach to ligand screening is essential for optimizing a cross-coupling reaction. The following workflow can be adapted for various coupling partners and reaction types.

Ligand_Screening_Workflow cluster_0 Reaction Setup cluster_1 Ligand Screening cluster_2 Analysis and Optimization A Define Coupling Partners: This compound + Nucleophile/Electrophile B Select Initial Reaction Conditions: - Palladium Precursor - Base - Solvent - Temperature A->B C Select a Diverse Set of Ligands: - Monodentate Phosphines - Bidentate Phosphines - N-Heterocyclic Carbenes (NHCs) B->C D Perform Small-Scale Parallel Reactions C->D E Monitor Reaction Progress (TLC, LC-MS, GC) D->E F Analyze Results: - Yield - Purity - Byproduct Formation E->F G Identify Lead Ligand(s) F->G H Optimize Reaction Conditions with Lead Ligand(s) G->H

A general workflow for ligand screening in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For the coupling of this compound with various boronic acids, the choice of ligand is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.

Ligand Performance in Suzuki-Miyaura Coupling
LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
SPhosPd(OAc)₂K₃PO₄TolueneRT298[1]
XPhosPd₂(dba)₃K₃PO₄1,4-Dioxane1001895[1]
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285-95[2][3]
RuPhosPd(OAc)₂Cs₂CO₃t-BuOH801692[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL per mmol of aryl iodide)

  • Water (1 mL per mmol of aryl iodide)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-methoxy-4-phenylpyridine.[2][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The selection of the appropriate ligand is critical to accommodate a wide range of amine coupling partners and to achieve high catalytic activity.

Ligand Performance in Buchwald-Hartwig Amination
LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)AmineYield (%)Reference
BINAPPd(OAc)₂Cs₂CO₃Toluene1108Aniline>90[6]
XantphosPd₂(dba)₃NaOt-Bu1,4-Dioxane10012Morpholine95[7][8]
BrettPhosPd₂(dba)₃K₃PO₄t-BuOH10072Primary Amine>90[8]
tBuDavePhosPd₂(dba)₂KOtBuXylene12024Piperidine43[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane, followed by the morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-(2-methoxypyridin-4-yl)morpholine.[7][9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free conditions have also been developed. Ligand choice can influence the efficiency of both variants.

Ligand Performance in Sonogashira Coupling
LigandPalladium PrecursorCo-catalystBaseSolventTemperature (°C)Time (h)AlkyneYield (%)Reference
PPh₃PdCl₂(PPh₃)₂CuIEt₃NTHF656Phenylacetylene>90[10][11]
None (ligandless)Pd/CuFe₂O₄-K₂CO₃EtOH703Phenylacetylene90[11]
P(t-Bu)₃Pd(PhCN)₂Cl₂-Cs₂CO₃1,4-DioxaneRT16Phenylacetylene>90[12]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6 hours, or until TLC/LC-MS indicates completion.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-methoxy-4-(phenylethynyl)pyridine.[10][11]

Other Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are commonly employed, other cross-coupling reactions can also be utilized for the functionalization of this compound. The choice of reaction often depends on the nature of the coupling partner and the desired functional group tolerance.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[13][14] It is known for its high functional group tolerance. For the coupling of this compound, ligands such as PPh₃ and dppf are commonly used with palladium catalysts.[15]

Stille Coupling

The Stille coupling utilizes organostannane reagents.[16] While effective, the toxicity of tin compounds is a significant drawback.[14] Ligands like PPh₃ and AsPh₃ are often employed.[16]

Kumada Coupling

The Kumada coupling employs Grignard reagents as the organometallic partner.[10] Due to the high reactivity of Grignard reagents, this method has limited functional group tolerance.[3] Both nickel and palladium catalysts can be used, with ligands such as dppe and dppf.[17]

Heck Coupling

The Heck reaction couples the aryl iodide with an alkene.[18] The regioselectivity and efficiency of the reaction are highly dependent on the ligand and reaction conditions. Phosphine ligands are commonly used to promote the desired transformation.

Catalytic Cycle of a Generic Cross-Coupling Reaction

The catalytic cycles of most palladium-catalyzed cross-coupling reactions share a common mechanistic framework, as illustrated below.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product Reductive Elimination R-X R-X R'-M R'-M

A simplified catalytic cycle for a generic cross-coupling reaction.

Conclusion

The selection of an appropriate ligand is a critical parameter for the successful cross-coupling of this compound. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often highly effective for a broad range of substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, traditional triphenylphosphine remains a reliable choice, while ligandless systems offer a more environmentally friendly alternative. The detailed protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes towards novel 2-methoxy-4-substituted pyridine derivatives for applications in research and drug development. It is crucial to perform systematic screening and optimization for each specific substrate combination to achieve the desired outcome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 4-iodo-2-methoxypyridine.

Troubleshooting Guide

Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

Low or no product formation is a common challenge that can often be attributed to several factors. The electronic nature of the 2-methoxy group and the potential for the pyridine nitrogen to interfere with the catalyst are key considerations.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. The electron-donating 2-methoxy group can make the 4-iodo position more electron-rich, potentially slowing down the oxidative addition step, which is often rate-limiting.[1][2]

    • Recommendation: If using a standard catalyst like Pd(PPh₃)₄ yields poor results, consider switching to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are known to be effective for electron-rich aryl halides as their steric bulk and electron-rich nature promote the formation of the active monoligated palladium(0) species.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.

  • Base Selection and Strength: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[3]

    • Recommendation: A screening of bases is recommended. While common bases like K₂CO₃ or Na₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ often lead to higher yields, particularly for challenging substrates.[4] The solubility of the base is also a key factor; a biphasic solvent system (e.g., dioxane/water) can be beneficial.

  • Solvent System: The solvent must effectively dissolve the reactants to facilitate the reaction.

    • Recommendation: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[5] Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[4] The ideal ratio should be optimized for your specific boronic acid partner.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish or incomplete reaction.

    • Recommendation: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[4] If the reaction is not proceeding at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[6]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized, leading to deactivation.[7]

    • Recommendation: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. The reaction should be set up and run under a positive pressure of an inert gas.[4]

Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these side reactions?

Minimizing Side Reactions:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is primarily caused by the presence of oxygen.[7]

    • Recommendation: Rigorous exclusion of oxygen is critical. Ensure your degassing procedure for the solvents is thorough and maintain a strict inert atmosphere throughout the reaction.

  • Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom, often due to the presence of water or other proton sources, and can be accelerated under harsh basic conditions.[5][7]

    • Recommendation: Use anhydrous solvents if possible, although a small amount of water is often necessary for the Suzuki reaction. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[5] Using a milder base or carefully controlling the amount of water can also mitigate this issue.

  • Dehalogenation: The replacement of the iodine atom with hydrogen on the this compound can also occur.

    • Recommendation: This can sometimes be a result of catalyst degradation or side reactions with the solvent or base. Optimizing the catalyst system and reaction conditions can help to minimize this pathway.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be to use 1.0 equivalent of this compound, 1.2-1.5 equivalents of the boronic acid, 2.0-3.0 equivalents of a base like K₂CO₃ or K₃PO₄, and 1-5 mol% of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf). A common solvent system is a 4:1 mixture of 1,4-dioxane and water, with the reaction heated to 80-100 °C for 4-16 hours under an inert atmosphere.[4] However, optimization is often necessary.

Q2: How does the 2-methoxy group affect the reactivity of this compound in Suzuki coupling?

A2: The methoxy group is electron-donating, which increases the electron density at the 4-position of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the carbon-iodine bond more challenging, as this step is favored for electron-deficient systems.[1][2] Consequently, more active catalyst systems, such as those employing Buchwald ligands, may be required to achieve high yields.[1]

Q3: Can I use microwave heating for this reaction?

A3: Yes, microwave heating can be very effective for Suzuki coupling reactions and may lead to significantly reduced reaction times and improved yields.[6] Typical conditions might involve heating the reaction mixture in a sealed microwave vial at a temperature between 100-140 °C for 15-30 minutes.[6]

Q4: My boronic acid is not very stable. What can I do?

A4: If you are experiencing issues with the stability of your boronic acid, such as protodeboronation, consider using a more stable derivative. Boronic acid pinacol esters or potassium trifluoroborate salts are excellent alternatives that are more resistant to degradation under reaction conditions.[3][5]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[4]

Data Presentation

Table 1: Recommended Catalysts and Ligands for Suzuki Coupling of Electron-Rich Aryl Iodides

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos1 - 3Highly active for electron-rich aryl halides.[1][8]
Pd(PPh₃)₄-3 - 5A standard, widely used catalyst, but may be less effective for this substrate.[4]
PdCl₂(dppf)-3 - 5Another common and effective catalyst for a range of substrates.[4]

Table 2: Common Bases and Solvents for Suzuki Coupling

BaseEquivalentsSolvent System (v/v)Temperature (°C)Notes
K₂CO₃2 - 31,4-Dioxane / H₂O (4:1)80 - 100A common and cost-effective choice.[4]
K₃PO₄2 - 3Toluene / H₂O (4:1)90 - 110A stronger base, often effective for challenging couplings.[1][4]
Cs₂CO₃2 - 3DMF / H₂O (5:1)80 - 100A strong and highly effective base, though more expensive.[4]
KF31,4-Dioxane110Can be effective and is milder for base-sensitive functional groups.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[4]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings

This protocol employs a more active catalyst system suitable for electron-rich substrates.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), the base (e.g., K₃PO₄, 3.0 equiv.), this compound (1.0 equiv.), and the boronic acid derivative (1.5 equiv.) to a dry Schlenk tube.

  • Solvent Addition: Add the thoroughly degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (this compound, Boronic Acid, Base) setup 2. Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition (Palladium Catalyst, Ligand) setup->catalyst solvent 4. Solvent Addition (Degassed Solvent) catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction monitoring 6. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Workup (Extraction) monitoring->workup Complete purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Low or No Yield catalyst Is the catalyst system active enough? start->catalyst catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->catalyst_sol No base Is the base effective? catalyst->base Yes catalyst_yes Yes catalyst_no No base_sol Screen stronger bases (K₃PO₄, Cs₂CO₃). Check solubility. base->base_sol No temp Is the reaction temperature sufficient? base->temp Yes base_yes Yes base_no No temp_sol Increase temperature (80-120 °C). Consider microwave irradiation. temp->temp_sol No degas Is the system properly degassed? temp->degas Yes temp_yes Yes temp_no No degas_sol Thoroughly degas solvents. Maintain inert atmosphere. degas->degas_sol No end Re-evaluate Substrates & Boronic Acid Stability degas->end Yes degas_yes Yes degas_no No

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

References

Technical Support Center: Suzuki Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving iodopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the Suzuki coupling of iodopyridines.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific challenges.

FAQ 1: My Suzuki coupling of an iodopyridine is giving a low yield of the desired product. What are the most common side reactions I should be aware of?

The three most common side reactions in the Suzuki coupling of iodopyridines are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. Heteroaromatic boronic acids, including pyridine-based ones, can be particularly susceptible to protodeboronation, especially under basic conditions.

  • Dehalogenation (Deiodination): This side reaction involves the reduction of the carbon-iodine bond of the iodopyridine to a carbon-hydrogen bond, resulting in the formation of a pyridine derivative without the iodine atom. This consumes the starting iodopyridine and reduces the overall yield. For iodopyridines, the C-I bond is relatively weak and can be prone to reduction under the reaction conditions.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl (or bipyridine) from the coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[1][2][3]

FAQ 2: I suspect protodeboronation is a major issue in my reaction. How can I minimize it?

Protodeboronation is a common challenge, especially with electron-rich or heteroaromatic boronic acids. Here are several strategies to mitigate this side reaction:

  • Choice of Boron Reagent: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than the corresponding boronic acids. Consider using a boronic ester instead of the acid.

  • Base Selection: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride bases like potassium fluoride (KF) can be effective.

  • Solvent System: Minimize the amount of water in the reaction, or consider running the reaction under anhydrous conditions if possible. If an aqueous system is necessary, using a biphasic solvent system (e.g., toluene/water or dioxane/water) can sometimes help by controlling the concentration of water and base in the organic phase.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to reduce the extent of protodeboronation.

FAQ 3: My main byproduct is the dehalogenated pyridine. What are the causes and how can I prevent this?

Dehalogenation (or deiodination) of the iodopyridine is another common side reaction. It is often caused by:

  • Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the reduction of the C-I bond after oxidative addition to the palladium catalyst. Potential hydride sources include certain solvents (e.g., alcohols), bases (e.g., those containing residual hydroxides or alkoxides), or impurities.

  • Catalyst and Ligands: The choice of palladium catalyst and ligand can influence the rate of dehalogenation relative to the desired cross-coupling.

To minimize dehalogenation:

  • Use Anhydrous Solvents: Ensure that the solvents used are dry and free of potential hydride donors.

  • Careful Base Selection: Use a high-purity, anhydrous base.

  • Optimize Catalyst System: Screening different palladium catalysts and ligands can help to identify a system that favors the cross-coupling pathway. Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.

  • Lower Reaction Temperature: As with protodeboronation, lower reaction temperatures can help to reduce the rate of this side reaction.

FAQ 4: I am observing a significant amount of homocoupling product from my boronic acid. How can I address this issue?

Homocoupling is primarily caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[1][2][3] Here's how to prevent it:

  • Thorough Degassing: It is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. This can be achieved by bubbling an inert gas through the solvent before adding the catalyst and by performing the reaction in a sealed vessel under an inert atmosphere.

  • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction and can be more prone to initiating homocoupling.

  • Control of Reaction Conditions: Slow addition of the boronic acid to the reaction mixture can sometimes help to minimize its homocoupling by keeping its concentration low.

Quantitative Data on Suzuki Coupling of Iodopyridines

The following tables summarize quantitative data from various studies on the Suzuki coupling of iodopyridines, highlighting the influence of different reaction parameters on the yield of the desired product and the formation of side products.

Table 1: Effect of Base and Solvent on the Suzuki Coupling of 3-Iodopyridine with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O1001285[4]
2Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001292[4]
3Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O1001295[4]
4Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene100891[4]

Table 2: Comparison of Catalytic Systems for the Suzuki Coupling of 2-Iodopyridine with 4-Methoxyphenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O1001678[5]
2PdCl₂(dppf) (3)-K₃PO₄ (2)Dioxane1001690[4]
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1001294[4]

Note: The tables above are compiled from various sources and are intended to provide a comparative overview. Actual yields may vary depending on the specific reaction scale and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine

This protocol provides a general starting point for the Suzuki coupling of an iodopyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Iodopyridine (Ar-I) PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Boronic Acid (Ar'-B(OH)₂) + Base PdII_Aryl_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Side Reaction Pathways

Side_Reactions Common Side Reactions in Suzuki Coupling of Iodopyridines cluster_protodeboronation Protodeboronation cluster_dehalogenation Dehalogenation (Deiodination) cluster_homocoupling Homocoupling BoronicAcid Ar'-B(OH)₂ Protonolysis Protonolysis BoronicAcid->Protonolysis + H₂O, Base ProtodeboronatedProduct Ar'-H Protonolysis->ProtodeboronatedProduct PdII_Aryl Ar-Pd(II)L₂(I) Reduction Reduction PdII_Aryl->Reduction + Hydride Source DehalogenatedProduct Ar-H Reduction->DehalogenatedProduct BoronicAcid2 2 Ar'-B(OH)₂ PdII_mediated Pd(II) Mediated BoronicAcid2->PdII_mediated + Pd(II) (from O₂ oxidation of Pd(0)) HomocoupledProduct Ar'-Ar' PdII_mediated->HomocoupledProduct

Caption: Pathways for common side reactions in Suzuki coupling.

Diagram 3: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Preventing Homocoupling in 4-Iodo-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions when working with 4-iodo-2-methoxypyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize the formation of the undesired 2,2'-dimethoxy-4,4'-bipyridine byproduct and maximize the yield of your target cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the starting aryl halide (this compound) react with each other to form a symmetrical biaryl, in this case, 2,2'-dimethoxy-4,4'-bipyridine. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification due to the potential for similar physical properties between the homocoupled byproduct and the target molecule. The electron-rich nature of the 2-methoxypyridine ring can make the C-I bond susceptible to side reactions like homocoupling.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits for homocoupling are generally:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of organometallic intermediates or oxidize the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling pathways.

  • Use of Pd(II) Precatalysts: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly promote the homocoupling of the organometallic coupling partner before the catalytic cycle is fully established.

  • Sub-optimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and catalyst/ligand system can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling. For pyridyl substrates, the pyridine nitrogen can also interact with the palladium catalyst, potentially influencing reactivity and side reactions.

Q3: Can the choice of cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) influence the likelihood of homocoupling?

A3: Yes, the nature of the coupling partners and the specific reaction mechanism of each named reaction can affect the propensity for homocoupling. For instance, in Suzuki reactions, homocoupling of the boronic acid partner is a common issue, while in Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) is a known side reaction. The specific conditions required for each reaction type will also play a crucial role in mitigating homocoupling of this compound.

Troubleshooting Guides

Issue 1: Significant formation of 2,2'-dimethoxy-4,4'-bipyridine in a Suzuki-Miyaura Coupling Reaction.

Is your reaction mixture turning dark or precipitating palladium black? This could indicate catalyst decomposition, which can be linked to the presence of oxygen or inappropriate reaction conditions.

  • Solution:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed prior to adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the entire process.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling over pathways leading to decomposition.[1]

Are you using a Pd(II) precatalyst like Pd(OAc)₂? Pd(II) species can directly promote homocoupling.

  • Solution:

    • Use a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex.

    • In-situ Reduction: If using a Pd(II) source, ensure your conditions promote rapid reduction to the active Pd(0) species.

Have you optimized your base and solvent system? The choice of base and solvent can significantly impact the reaction outcome.

  • Solution:

    • Base Screening: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can be milder on sensitive substrates.[2] Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.

    • Solvent Choice: Aprotic polar solvents like 1,4-dioxane or THF, often in a mixture with water, are commonly used. Ensure your substrates are fully soluble in the chosen solvent system.

Issue 2: Observation of Diyne Byproduct in a Sonogashira Coupling Reaction.

Are you observing a byproduct from the homocoupling of your terminal alkyne? This is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.

  • Solution:

    • Copper-Free Conditions: While traditionally a copper co-catalyst is used, copper-free Sonogashira protocols have been developed and can minimize alkyne homocoupling.

    • Strictly Anaerobic Conditions: The Glaser coupling is often promoted by oxygen. Rigorous exclusion of air is critical.

    • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. Screening of different amine bases may be necessary.

Issue 3: Low Yield and Complex Byproduct Profile in a Buchwald-Hartwig Amination.

Is your starting this compound being consumed, but the desired amine product is not the major component? This could be due to a combination of homocoupling and other side reactions.

  • Solution:

    • Ligand is Key: The choice of ligand is critical in Buchwald-Hartwig aminations. For pyridyl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.

    • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for sensitive substrates, K₃PO₄ or Cs₂CO₃ may be better choices.

    • Temperature Control: Amination reactions are often run at elevated temperatures, but excessively high temperatures can lead to catalyst decomposition and side reactions. It is advisable to screen a range of temperatures.

Data Presentation

Table 1: Influence of Reaction Parameters on Homocoupling in Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives (Analogous System)

ParameterCondition AYield of Cross-Coupled ProductYield of Homocoupled ByproductReference (Analogous)
Atmosphere AirLow to ModerateSignificantGeneral Knowledge
Inert (Ar/N₂)HighMinimizedGeneral Knowledge
Pd Source Pd(OAc)₂VariableCan be significantGeneral Knowledge
Pd₂(dba)₃Generally HigherGenerally LowerGeneral Knowledge
Ligand PPh₃ModerateVariableGeneral Knowledge
XPhosHighLow[1]
Base K₂CO₃GoodLow[2]
NaOtBuHighPotentially Higher[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is adapted from successful couplings of related pyridyl halides and is designed to minimize the formation of 2,2'-dimethoxy-4,4'-bipyridine.

Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • K₃PO₄ (Base, finely ground and dried)

  • Anhydrous and degassed 1,4-dioxane/water (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general guideline for a copper-free Sonogashira coupling to reduce alkyne homocoupling.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Diisopropylamine (Base and solvent)

  • Anhydrous and degassed THF (co-solvent, optional)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed diisopropylamine (and THF if used) via syringe.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.1 equiv).

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl.

  • Dry the organic layer, concentrate, and purify by chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol employs a robust catalyst system for the amination of pyridyl halides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd(OAc)₂ (Palladium source)

  • XPhos (Ligand)

  • NaOtBu (Base)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the degassed toluene.

  • Seal the vessel and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling of This compound Observed check_atmosphere Is the reaction run under a strict inert atmosphere? start->check_atmosphere degas Thoroughly degas solvents and use Schlenk techniques. check_atmosphere->degas No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst pd0_source Switch to a Pd(0) source (e.g., Pd2(dba)3). check_catalyst->pd0_source Pd(II) check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand Pd(0) pd0_source->check_ligand bulky_ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). check_ligand->bulky_ligand No optimize_conditions Screen bases and solvents. Consider lower temperatures. check_ligand->optimize_conditions Yes bulky_ligand->optimize_conditions end Homocoupling Minimized optimize_conditions->end

Caption: A troubleshooting workflow for addressing homocoupling issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Dry and degas all reagents and solvents. setup_glassware 2. Assemble oven-dried glassware under inert gas. prep_reagents->setup_glassware add_solids 3. Add solids (substrate, base, catalyst, ligand) under positive inert gas flow. setup_glassware->add_solids add_liquids 4. Add degassed solvents and liquid reagents via syringe. add_solids->add_liquids heat_stir 5. Heat to desired temperature with vigorous stirring. add_liquids->heat_stir monitor 6. Monitor reaction progress (TLC, LC-MS). heat_stir->monitor quench_extract 7. Cool, quench, and perform aqueous workup. monitor->quench_extract dry_concentrate 8. Dry organic layer and concentrate in vacuo. quench_extract->dry_concentrate purify 9. Purify by column chromatography. dry_concentrate->purify

Caption: A general experimental workflow for cross-coupling reactions.

References

Technical Support Center: Deiodination of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of deiodination observed during palladium-catalyzed cross-coupling reactions with 4-iodo-2-methoxypyridine. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and minimize the formation of the 2-methoxypyridine byproduct.

Troubleshooting Guide: Minimizing Deiodination

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Issue 1: Low yield of the desired coupled product with 2-methoxypyridine isolated as the major byproduct.

  • Question: My Suzuki-Miyaura reaction with this compound is failing. I primarily recover the starting material and the deiodinated side-product, 2-methoxypyridine. What is causing this, and how can I fix it?

  • Answer: This indicates that a competing hydrodehalogenation (or deiodination) reaction is outcompeting your desired cross-coupling pathway.[1] This side reaction replaces the iodo group with a hydrogen atom. Key factors that promote deiodination include the presence of a hydrogen source (such as water or alcohol solvents), the choice of base, and the stability of the catalytic system.[1][2]

    Solutions:

    • Rigorous Anhydrous and Anaerobic Conditions: Ensure all solvents and reagents are strictly anhydrous and degassed. Water is a potential hydrogen source for this side reaction.[2] Oxygen can lead to catalyst decomposition, forming palladium black and promoting undesired pathways.[3]

    • Solvent Selection: If using protic solvents like methanol or ethanol, switch to anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or DMF. Alcohols can be oxidized by the palladium catalyst, serving as a hydride source for deiodination.[1]

    • Base Optimization: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can sometimes promote hydrodehalogenation.[4] Consider switching to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less prone to facilitating this side reaction.

    • Ligand Screening: The choice of phosphine ligand can significantly influence the balance between the desired coupling and deiodination.[2] If using standard ligands like PPh₃, consider screening more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) which can stabilize the catalyst and promote efficient reductive elimination.

Issue 2: Persistent deiodination and alkyne homocoupling in Sonogashira reactions.

  • Question: In my Sonogashira coupling of this compound, I am observing both the deiodinated product and the Glaser-type homocoupling of my terminal alkyne. How can I suppress both of these side reactions?

  • Answer: This is a common issue in Sonogashira couplings, where multiple catalytic cycles compete. The deiodination arises from the issues described above, while homocoupling is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[3]

    Solutions:

    • Minimize Copper(I) Co-catalyst: High concentrations of CuI can accelerate homocoupling.[5] Reduce the loading to the minimum effective amount (e.g., 1-5 mol%).

    • Slow Addition of Alkyne: Adding the alkyne substrate slowly via syringe pump can maintain its low concentration, disfavoring the bimolecular homocoupling pathway.[5]

    • Implement Copper-Free Conditions: To eliminate homocoupling, switch to a copper-free Sonogashira protocol. These methods rely solely on a palladium catalyst, often with a more specialized ligand, and may require a different base (e.g., an amine base like DIPA or TEA in a suitable solvent).[3]

    • Strict Degassing: Rigorously de-gas all solvents and the reaction headspace to remove oxygen, which is a key promoter of Glaser coupling.[3]

Issue 3: Deiodination is observed even under carefully controlled anhydrous conditions.

  • Question: I am using anhydrous solvents and reagents under a strict argon atmosphere for a Buchwald-Hartwig amination, but deiodination of this compound still dominates. What other sources could be causing this?

  • Answer: While water and solvents are common culprits, the hydrogen atom for deiodination can also originate from other reagents in the reaction mixture.

    Potential Hydrogen Sources & Solutions:

    • Amine Coupling Partner: In Buchwald-Hartwig reactions, the amine itself can sometimes act as a hydride donor.

    • Base: The base or its conjugate acid can be a proton source.

    • Mechanism: A proposed mechanism involves the formation of a palladium-hydride species, which can reductively eliminate with the aryl group to give the deiodinated product.[6] This can compete with the desired reductive elimination of the C-N bond.

    Advanced Troubleshooting:

    • Catalyst Choice: The iodide formed during the reaction can act as a catalyst inhibitor in Buchwald-Hartwig aminations.[7] Using modern, highly active palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to faster C-N coupling, kinetically outcompeting the deiodination pathway.

    • Temperature Control: Lowering the reaction temperature may favor the desired coupling over the deiodination pathway, which may have a higher activation energy.

Frequently Asked Questions (FAQs)

  • Q1: What is hydrodehalogenation?

    • A1: Hydrodehalogenation, in this context referred to as deiodination, is a side reaction in which the C-I bond of this compound is cleaved and replaced with a C-H bond, yielding 2-methoxypyridine.[1] This is a reductive process that consumes the starting material and lowers the yield of the intended product.

  • Q2: Why is this compound susceptible to this reaction?

    • A2: Heterocyclic halides can have different reactivity profiles compared to simple aryl halides. The electron-donating methoxy group and the coordinating ability of the pyridine nitrogen can influence the stability and reactivity of the organopalladium intermediates in the catalytic cycle, potentially making them more susceptible to competing pathways like deiodination.

  • Q3: Can the palladium source make a difference?

    • A3: Yes. The active catalyst is a Pd(0) species. Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction step to generate Pd(0). Inefficient reduction can lead to side reactions. Using a stable Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that cleanly generates the active species is often preferable.[7]

  • Q4: How do I reliably quantify the amount of deiodination?

    • A4: The most reliable method is to analyze the crude reaction mixture by GC-MS or ¹H NMR with an internal standard before workup and purification. This allows for an accurate determination of the ratio between the desired product, remaining starting material, and the deiodinated byproduct.

Data Presentation

Table 1: Influence of Reaction Parameters on Deiodination in Suzuki-Miyaura Coupling

Parameter VariedCondition AApprox. Deiodination (Outcome A)Condition BApprox. Deiodination (Outcome B)Rationale
Base NaOtBuHigh (~40-60%)K₂CO₃Low (~5-15%)Alkoxides can promote protonolysis pathways; carbonates are non-nucleophilic and milder.[4]
Solvent Methanol/WaterModerate-High (~30-50%)Toluene (anhydrous)Low (<10%)Protic solvents like methanol can act as hydride donors.[1]
Atmosphere AirHigh (variable)Argon / NitrogenLowOxygen degrades the Pd(0) catalyst, leading to inefficient coupling and side reactions.[3]
Ligand PPh₃Moderate (~20-35%)XPhosLow (<10%)Bulky, electron-rich ligands promote faster reductive elimination, outcompeting deiodination.

Note: Percentages are illustrative and can vary significantly based on the specific coupling partner and other conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is a general starting point for coupling this compound with an arylboronic acid.

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%) or XPhos Pd G3 (2 mol%)

    • K₂CO₃ (2.5 equiv, finely ground and dried)

    • Anhydrous, degassed Toluene (0.1 M concentration relative to the iodide)

    • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To the Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with inert gas three times.

    • Under a positive flow of inert gas, add the palladium catalyst.

    • Add the anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically 4-16 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol minimizes both deiodination and alkyne homocoupling.

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • Triethylamine (TEA) (3.0 equiv, anhydrous and degassed)

    • Anhydrous, degassed THF or Toluene

    • Schlenk flask or sealed tube

  • Procedure:

    • To the reaction vessel, add this compound and the palladium catalyst.

    • Evacuate and backfill with inert gas three times.

    • Add the anhydrous, degassed solvent, followed by the triethylamine.

    • Finally, add the terminal alkyne.

    • Heat the mixture to 60-80 °C (or as required for the specific substrate) and stir.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, filter off any solids (triethylammonium iodide), and rinse with the solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield & Deiodination Byproduct check_conditions 1. Verify Anhydrous & Anaerobic Conditions start->check_conditions change_solvent Using Protic Solvent? Switch to Toluene/Dioxane check_conditions->change_solvent screen_base 2. Screen Base check_conditions->screen_base If problem persists base_details Using NaOtBu? Switch to K₂CO₃ or K₃PO₄ screen_base->base_details screen_catalyst 3. Screen Catalyst System screen_base->screen_catalyst If problem persists catalyst_details Using Pd(PPh₃)₄? Try Biarylphosphine Ligand (e.g., XPhos) or Pre-catalyst screen_catalyst->catalyst_details optimize_temp 4. Optimize Temperature screen_catalyst->optimize_temp If problem persists temp_details Try lowering temperature to disfavor side reaction optimize_temp->temp_details end_node Optimized Reaction: High Yield optimize_temp->end_node Solution Found

Caption: A logical workflow for troubleshooting the deiodination of this compound.

Competing_Pathways Competing Reaction Pathways pd0 Pd(0)Lₙ intermediate Ar-Pd(II)-I(Lₙ) pd0->intermediate Oxidative Addition arI This compound arI->intermediate Oxidative Addition transmetal Transmetalation (e.g., with R-B(OH)₂) intermediate->transmetal byproduct Deiodinated Byproduct (Ar-H) intermediate->byproduct Proto-depalladation (Side Reaction) transmetal_prod Ar-Pd(II)-R(Lₙ) transmetal->transmetal_prod desired_product Desired Coupled Product (Ar-R) transmetal_prod->desired_product Reductive Elimination desired_product->pd0 Regenerates Catalyst h_source Proton Source ('H⁺') h_source->byproduct

Caption: Key mechanistic branch point leading to desired coupling versus undesired deiodination.

References

Technical Support Center: Catalyst Poisoning in Reactions with Methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving methoxypyridine substrates.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions with methoxypyridines, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Q: My cross-coupling reaction (e.g., Suzuki-Miyaura) with a methoxypyridine substrate is showing low to no product yield. What are the common causes?

    A: Low or no conversion in cross-coupling reactions with methoxypyridine substrates is a frequent challenge. The primary reasons often revolve around catalyst deactivation or suboptimal reaction conditions. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the transition metal center (commonly palladium) of the catalyst, forming stable, inactive complexes and effectively poisoning the catalyst.[1] The electron-donating nature of the methoxy group can further increase the electron density on the nitrogen atom, potentially enhancing its ability to coordinate with the catalyst and exacerbate poisoning.[2]

    Troubleshooting Steps:

    • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can sterically shield the metal center and stabilize the active catalytic species, mitigating the poisoning effect of the pyridine nitrogen.[1]

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[3]

    • Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can generate a more active and stable catalytic species in situ.[3]

    • Check Reagent Purity: Ensure all starting materials, solvents, and reagents are of high purity and free from potential catalyst poisons like sulfur compounds, water, or oxygen.[2] Thoroughly degas solvents before use.[2]

    • Optimize Reaction Temperature: Cautiously increasing the reaction temperature can improve reaction rates, but excessive heat can lead to catalyst decomposition (formation of palladium black).[1][2]

Issue 2: Formation of Palladium Black

  • Q: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

    A: The formation of palladium black is a clear indicator of catalyst decomposition, where the active palladium species agglomerates into catalytically inactive metallic palladium.[2] This is often caused by:

    • Excessively high reaction temperatures. [2]

    • An inappropriate ligand-to-metal ratio.

    • The presence of impurities that promote decomposition.

    Preventative Measures:

    • Optimize Temperature: Lower the reaction temperature to the minimum required for efficient conversion.

    • Adjust Ligand-to-Metal Ratio: Ensure an optimal ratio of ligand to palladium to maintain the stability of the catalytic complex.

    • Use Robust Ligands: Employ sterically hindered and electron-rich ligands that can better stabilize the palladium center.[1]

Issue 3: Reaction Stalls Before Completion

  • Q: My reaction starts well but then stalls, leaving unreacted starting material. What could be the issue?

    A: A stalling reaction often points towards gradual catalyst deactivation during the process. While initial catalytic cycles proceed, the accumulation of inhibiting species or the slow degradation of the catalyst halts the reaction. The methoxypyridine substrate or product itself can act as an inhibitor over time.

    Troubleshooting Steps:

    • Sequential Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

    • Investigate Byproducts: Analyze the reaction mixture for potential byproducts that might be stronger catalyst poisons than the starting materials or product.

    • Re-evaluate Base and Solvent: The choice of base and solvent can significantly impact catalyst stability and longevity. Consider screening different bases or using anhydrous solvents to prevent side reactions that may generate catalyst inhibitors.[1]

Frequently Asked Questions (FAQs)

  • Q1: How does the position of the methoxy group on the pyridine ring affect catalyst poisoning?

    A: The position of the methoxy group, along with the coupling site, is crucial. A methoxy group can influence the electron density of the pyridine nitrogen. For instance, an electron-donating group like methoxy can increase the Lewis basicity of the nitrogen, potentially leading to stronger coordination with the catalyst metal center and increased poisoning.[2] The proximity of the nitrogen atom to the reaction center, as in 2-halopyridines, is a well-known challenge that enhances catalyst poisoning (the "2-pyridyl problem").[1]

  • Q2: Are there catalyst systems that are inherently more resistant to poisoning by methoxypyridines?

    A: Yes, catalyst systems with bulky, electron-rich phosphine ligands are generally more robust.[3] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) while disfavoring the binding of the pyridine nitrogen. Additionally, the use of well-defined pre-catalysts can provide a higher concentration of the active catalyst from the start, which can be beneficial.[3]

  • Q3: Can a poisoned catalyst be regenerated?

    A: In some cases, regeneration is possible, although it can be challenging. For palladium catalysts that have formed palladium black, regeneration is generally not feasible within the reaction mixture. If the catalyst is heterogeneous (e.g., Pd/C), it can be recovered by filtration and potentially regenerated through specific washing or heat treatment procedures, though this is often not practical for homogeneous catalysts.[2] A general approach for a poisoned Pd/C catalyst involves filtering the catalyst, washing it with a solvent to remove organic residues, and then drying it under vacuum.[4]

  • Q4: Can I run my reaction under an air atmosphere?

    A: It is highly discouraged. Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst and can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1] For reproducible and optimal results, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Cross-Coupling of Methoxypyridines

ParameterRecommended ConditionsRationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands to mitigate catalyst poisoning.[1]
Catalyst Loading 1 - 5 mol%Higher loading may be needed to counteract deactivation.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base is critical and often substrate-dependent.[1][3]
Solvent Toluene/H₂O, Dioxane, THFAnhydrous solvents are recommended to avoid side reactions.[1]
Temperature 80 - 110 °CTemperature may need optimization for specific substrates.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the catalyst.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with a Methoxypyridine Halide

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the methoxypyridine halide (1.0 equiv.), the boronic acid or ester coupling partner (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) to the flask.

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol 2: Screening for Catalyst Poisons

  • Baseline Reaction: Run a control reaction with highly purified starting materials and solvents and record the reaction time and yield.

  • Spiking Experiment: Set up a series of parallel reactions, each "spiked" with a small, known amount of a potential poison (e.g., water, a sulfur-containing compound).

  • Comparison: Compare the reaction profiles and final yields of the spiked reactions to the baseline reaction. A significant decrease in reaction rate or yield indicates that the added substance is a catalyst poison.

Mandatory Visualization

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Poisoning Catalyst Poisoning (Coordination of Pyridine-N) Pd0->Poisoning PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_complex->Poisoning PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Ar-X (Methoxypyridine Halide) ArX->OxAdd Ar_Boronic Ar'-B(OR)₂ Ar_Boronic->Transmetal Base Base Base->Transmetal Inactive_Complex Inactive Complex Poisoning->Inactive_Complex Forms Inactive [Pd]-N Complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the catalyst poisoning pathway.

Troubleshooting_Workflow Start Low/No Reaction Conversion Check_Catalyst Check Catalyst System (Pd Source, Ligand) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Base, Solvent) Start->Check_Conditions Check_Purity Check Reagent Purity (Substrates, Solvents) Start->Check_Purity Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Use_Bulky_Ligand Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Screen_Bases Screen Different Bases Check_Conditions->Screen_Bases Purify_Reagents Purify/Degas Reagents and Solvents Check_Purity->Purify_Reagents Success Reaction Successful Use_Bulky_Ligand->Success Increase_Loading->Success Optimize_Temp->Success Screen_Bases->Success Purify_Reagents->Success

Caption: A troubleshooting workflow for low-yielding reactions with methoxypyridines.

References

Technical Support Center: Purifying Substituted Pyridines with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted pyridines using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying substituted pyridines, and what are the alternatives?

A1: The most common stationary phase for the column chromatography of substituted pyridines is silica gel due to its versatility and effectiveness in separating a wide range of organic compounds.[1][2] However, because silica gel is slightly acidic, it can cause issues such as peak tailing or degradation of acid-sensitive pyridine derivatives.[1][3]

Alternatives to standard silica gel include:

  • Deactivated Silica Gel: The acidity of silica gel can be attenuated by treatment with a basic modifier like triethylamine, which is useful for purifying acid-sensitive compounds.[1][4][5]

  • Alumina (basic or neutral): This can be effective for the purification of amines and other basic compounds.[1][2]

  • Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the most polar compounds elute first.[1][2] This is particularly useful for highly polar or water-soluble pyridines.[6]

Q2: How do I select an appropriate mobile phase (eluent) for my substituted pyridine purification?

A2: Mobile phase selection is critical for achieving good separation and is typically determined using Thin-Layer Chromatography (TLC) beforehand.[6][7] The goal is to find a solvent system where the target pyridine compound has a retention factor (Rf) of approximately 0.15 to 0.4.[6][7][8][9]

Common solvent systems for normal-phase chromatography on silica gel include mixtures of a non-polar solvent and a polar solvent.[10]

  • Standard Systems: Hexane/Ethyl Acetate is a common and versatile starting point.[6][10][11]

  • For More Polar Pyridines: Dichloromethane/Methanol or Ethyl Acetate/Methanol blends can be used.[6][10]

  • For Basic Pyridines: Adding a small amount of a basic modifier like triethylamine (0.1-3%) or ammonia in methanol to the eluent can significantly improve peak shape and prevent tailing.[4][12][13]

Q3: What is the relationship between TLC Rf values and the elution volume in column chromatography?

A3: There is an inverse relationship between the Retention Factor (Rf) from a TLC plate and the number of column volumes (CV) required to elute a compound from a chromatography column.[8][14] The relationship can be expressed by the formula:

CV = 1 / Rf

This means that a compound with a lower Rf on the TLC plate will require more solvent to elute from the column. An ideal Rf value between 0.15 and 0.4 on the TLC plate generally provides the best balance between good separation and reasonable elution time on the column.[6][8][9]

Q4: What are the best practices for sample loading?

A4: Proper sample loading is crucial for achieving a good separation. There are two main techniques: liquid loading and dry loading.[15][16]

  • Liquid Loading: The sample is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and carefully applied to the top of the column.[7][13] This method is straightforward for samples that are readily soluble in the eluent.[6]

  • Dry Loading: If the sample has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[6][7][16] The sample is first dissolved in a volatile solvent, mixed with silica gel, and the solvent is then evaporated to yield a free-flowing powder, which is then loaded onto the column.[6][17] This technique often results in better separation.[17]

Q5: Should I use an isocratic or gradient elution?

A5: The choice between isocratic and gradient elution depends on the complexity of the sample mixture.[18][19]

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the purification.[18][20] This method is simpler and is often sufficient for separating compounds with similar polarities.[20]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[18][19] This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, as it can shorten the elution time for strongly retained compounds and improve peak shape.[18][21]

Troubleshooting Guide

Problem: My pyridine compound is tailing (streaking) on the column.

Possible Cause Solution
Interaction with Acidic Silica Gel The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[4]
1. Add a Basic Modifier: Add 0.1-3% triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica.[4][5][12]
2. Deactivate the Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[4][5]
3. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[1][2]
Column Overload Loading too much sample can lead to band broadening and tailing.
1. Reduce the Sample Load: Decrease the amount of crude material loaded onto the column.
2. Increase the Column Diameter: A wider column can handle a larger sample load.
Inappropriate Solvent System The chosen eluent may not be optimal for the specific compound.
1. Re-optimize with TLC: Find a solvent system that gives the target compound a well-defined spot with an Rf value between 0.15 and 0.4.[6][8][9]

Problem: My compound is not eluting from the column.

Possible Cause Solution
Mobile Phase is Too Weak (Not Polar Enough) The solvent system does not have sufficient polarity to move the compound through the column.
1. Increase the Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.
2. Switch to a Stronger Solvent System: Consider using a more polar solvent system, such as dichloromethane/methanol.[10]
Compound Degradation on the Column The substituted pyridine may be unstable on the acidic silica gel.
1. Deactivate the Silica Gel: Use silica gel that has been treated with triethylamine.[4][5]
2. Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[1][2]
Compound Precipitation on the Column The sample may have precipitated at the top of the column upon loading.
1. Ensure Complete Dissolution: Make sure the sample is fully dissolved before loading. If necessary, use a slightly stronger solvent for dissolution and load a minimal volume.[7]
2. Consider Dry Loading: Adsorbing the sample onto silica can prevent precipitation issues.[6][7]

Problem: The separation between my desired compound and impurities is poor.

Possible Cause Solution
Inadequate Solvent System The chosen eluent does not provide sufficient selectivity for the compounds in the mixture.
1. Optimize the Solvent System with TLC: Experiment with different solvent combinations to maximize the difference in Rf values (ΔRf) between the target compound and impurities.[8][14]
2. Use a Gradient Elution: A shallow gradient of increasing solvent polarity can often improve the separation of closely eluting compounds.[18]
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation.
1. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles and cracks.
Column Overload Too much sample loaded onto the column can cause bands to overlap.
1. Reduce the Sample Load: Use a smaller amount of the crude mixture.
2. Use a Longer or Narrower Column: This can increase the resolution between compounds.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

For acid-sensitive substituted pyridines, deactivating the silica gel is recommended to prevent degradation and improve peak shape.

  • Prepare the Column: Dry pack or slurry pack the column with silica gel as you normally would.

  • Prepare the Deactivating Solution: Prepare a solution of your initial, least polar eluent (e.g., hexane or hexane/ethyl acetate mixture) containing 1-3% triethylamine.[4][5][12]

  • Flush the Column: Pass 1-2 column volumes (CV) of the triethylamine-containing eluent through the packed column.[5]

  • Equilibrate the Column: Flush the column with another 1-2 CV of the eluent without triethylamine to remove the excess base.[5]

  • The column is now deactivated and ready for sample loading.

Protocol 2: General Flash Column Chromatography Procedure

This protocol outlines a typical workflow for the purification of a substituted pyridine.

  • TLC Analysis:

    • Dissolve a small amount of your crude sample in a suitable solvent.

    • Spot the sample on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that provides a good separation of your target compound from impurities, with the Rf of your target compound being in the ideal range of 0.15-0.4.[6][8][9]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of sample to be purified.

    • Pack the column with silica gel using either the slurry or dry packing method. Ensure the silica bed is level and free of cracks.

    • If necessary, deactivate the silica gel as described in Protocol 1.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of the eluent. Carefully apply the solution to the top of the silica bed using a pipette.[7]

    • Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6][7]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • If using a gradient, gradually increase the proportion of the more polar solvent according to your developed method.[18]

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of fractions (e.g., in test tubes).

    • Analyze the collected fractions by TLC to identify which ones contain your purified compound.

    • Combine the pure fractions and evaporate the solvent to obtain your purified substituted pyridine.

Visualized Workflows and Troubleshooting

Troubleshooting_Peak_Tailing start Problem: Pyridine Compound Tailing check_additive Is a basic additive (e.g., TEA) in the mobile phase? start->check_additive add_tea Add 0.1-3% Triethylamine to the eluent. check_additive->add_tea No check_loading Is the column overloaded? check_additive->check_loading Yes solution Problem Resolved add_tea->solution reduce_load Reduce sample load or use a larger column. check_loading->reduce_load Yes check_stationary_phase Are you using standard silica gel? check_loading->check_stationary_phase No reduce_load->solution use_deactivated_silica Use deactivated silica gel or alumina. check_stationary_phase->use_deactivated_silica Yes check_stationary_phase->solution No use_deactivated_silica->solution

Caption: Troubleshooting decision tree for peak tailing of substituted pyridines.

Purification_Workflow start Start: Crude Substituted Pyridine tlc 1. TLC Method Development (Find optimal solvent system, Rf ~0.15-0.4) start->tlc column_prep 2. Column Preparation (Pack column, deactivate silica if needed) tlc->column_prep sample_load 3. Sample Loading (Wet or Dry Loading) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC) collection->analysis combine 7. Combine Pure Fractions & Evaporate Solvent analysis->combine end End: Purified Product combine->end

Caption: General workflow for purifying substituted pyridines via column chromatography.

References

Technical Support Center: Palladium Catalyst Removal in 4-Iodo-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of residual palladium catalysts from reactions involving 4-Iodo-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound reaction?

A1: Residual palladium, even at trace levels, can have detrimental effects on downstream processes and the final product. In pharmaceutical applications, regulatory bodies like the European Medicines Agency and the US FDA have stringent limits on elemental impurities, often requiring palladium levels to be below 10 ppm.[1] Palladium contamination can also interfere with subsequent synthetic steps or compromise the biological activity and stability of the final active pharmaceutical ingredient (API).

Q2: What are the most common methods for removing palladium catalysts?

A2: The most prevalent methods include filtration through adsorbents like Celite®, treatment with scavengers (e.g., functionalized silica gels, activated carbon), chromatography, and crystallization.[2][3] The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous/soluble) and the properties of the desired product.

Q3: My reaction involves a pyridine derivative. Are there special considerations for palladium removal?

A3: Yes. The nitrogen atom in the pyridine ring can coordinate to palladium, potentially making it more soluble and difficult to remove. This strong interaction may require more rigorous purification methods, such as the use of specialized scavengers with a high affinity for palladium. In some cases, a combination of methods (e.g., chromatography followed by a scavenger) may be necessary to achieve the desired low palladium levels.[4]

Q4: How can I determine the amount of residual palladium in my product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most accurate method for quantifying trace levels of palladium in APIs.[1] Other techniques like atomic absorption spectroscopy and X-ray fluorescence can also be used. For process development and screening of removal methods, rapid detection kits are also available.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the removal of palladium catalysts from this compound reactions.

Problem 1: After filtering through Celite®, the filtrate is still black/grey, and palladium levels are high.

  • Possible Cause: The palladium has formed fine particles or colloidal species that are passing through the Celite® pad.

  • Solutions:

    • Improve Filtration Technique: Ensure the Celite® pad is well-compacted and has a sufficient thickness (at least 1-2 cm). Pre-wetting the pad with the solvent can enhance its effectiveness.

    • Use a Finer Filter: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE) in conjunction with the Celite® bed.

    • Adsorb Colloidal Palladium: Before filtration, treat the reaction mixture with activated carbon or silica gel to adsorb the fine palladium particles.

Problem 2: Palladium scavenger treatment is ineffective.

  • Possible Cause 1: Incorrect Scavenger Selection. The efficiency of a scavenger is dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.

    • Solution: Screen a panel of scavengers. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). Ensure the scavenger is compatible with your reaction solvent.

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time.

    • Solution: Increase the amount of scavenger used (refer to the manufacturer's recommendation) and/or extend the stirring time. Mild heating can sometimes improve efficiency, but should be tested to avoid product degradation.

  • Possible Cause 3: Strong Product-Palladium Interaction. The product, containing a 2-methoxypyridine moiety, might be strongly coordinated to the palladium, preventing the scavenger from effectively binding to it.

    • Solution: Consider a multi-step approach. For instance, an initial purification by column chromatography can remove the bulk of the palladium, followed by a scavenger treatment to reduce levels further.[4]

Problem 3: Significant product loss after using a scavenger.

  • Possible Cause: The scavenger has a non-specific affinity and is adsorbing the desired product.

  • Solutions:

    • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal.

    • Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.

    • Select a More Specific Scavenger: Test different types of scavengers to find one with a lower affinity for your product.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal techniques from different sources, providing a comparative overview of their performance.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)ScaleNotes
Thiol-Functionalized Silica (SiliaMetS® Thiol)>1,3002KilogramTreatment of a water/THF solution at 35°C for 17 hours.[5]
Polystyrene-Bound TMT (MP-TMT)33010-303.2 kgOvernight treatment in DMF.[6]
Activated Carbon (Darco® KB-B)300<119.9 kgTreatment in THF at 45°C for 18 hours, followed by crystallization.[6]
Binary System (Activated Carbon + Chelating Agent)22392092 gTreatment with Nuchar® AquaGuard activated carbon and a chelating agent.[6]
Chromatography + Scavenging Resin (Si-TMT)High (not specified)<100Lab ScaleA two-step process is highly effective in removing ~98% of residual palladium.[4]

Experimental Protocols

Protocol 1: Removal of Palladium using Thiol-Functionalized Silica Gel

This protocol is a general guideline for using a common palladium scavenger.

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts. Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 5-10 wt% relative to the crude product mass.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined by monitoring the palladium levels. Gentle heating (e.g., 35-45°C) can be applied if necessary.[5]

  • Filtration: Remove the scavenger by filtration through a pad of Celite®.

  • Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS.

Protocol 2: Removal of Palladium using Activated Carbon

This protocol is a cost-effective method suitable for larger-scale operations.

  • Solvent Selection: Dissolve the crude product in a solvent in which it is stable and has good solubility (e.g., THF, Ethyl Acetate, Toluene).

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 0.2 wt relative to the crude product.[6]

  • Heating and Stirring: Heat the mixture to a moderate temperature (e.g., 45-50°C) and stir for an extended period (e.g., 12-18 hours).[6]

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. The use of a filter aid is recommended to prevent clogging.

  • Washing: Wash the carbon cake with hot solvent to recover the product.

  • Crystallization: Concentrate the filtrate and, if applicable, perform a recrystallization to further purify the product and remove any remaining traces of palladium.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) decision1 Is Palladium Heterogeneous? start->decision1 filtration Filtration through Celite® decision1->filtration Yes scavenger Treat with Scavenger (e.g., Thiol-Silica, Activated Carbon) decision1->scavenger No (Soluble) analysis1 Analyze Filtrate (e.g., by ICP-MS) filtration->analysis1 analysis1->scavenger High Pd Levels end Purified Product (<10 ppm Pd) analysis1->end Low Pd Levels filtration2 Filter to Remove Scavenger scavenger->filtration2 analysis2 Analyze Final Product (ICP-MS) filtration2->analysis2 analysis2->end Troubleshooting_Decision_Tree start High Residual Palladium Detected q1 What was the initial removal method? start->q1 filtration Filtration q1->filtration Filtration scavenger Scavenger q1->scavenger Scavenger q2 Is the filtrate colored? filtration->q2 q3 Was the scavenger effective? scavenger->q3 sol1 Improve filtration technique (thicker Celite® pad, finer filter) q2->sol1 Yes sol2 Switch to a scavenger-based method for soluble palladium q2->sol2 No sol3 Screen different scavengers (consider Pd oxidation state) q3->sol3 No sol4 Increase scavenger loading and/or reaction time/temperature q3->sol4 Partially sol5 Combine with another method (e.g., chromatography) q3->sol5 No, suspect strong product coordination

References

Technical Support Center: Work-up Procedure for 4-Iodo-2-methoxypyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the Suzuki coupling of 4-iodo-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Suzuki coupling reaction involving this compound?

A1: A typical aqueous work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate.[1][2] The mixture is then washed with water or a saturated aqueous solution of sodium bicarbonate to remove inorganic salts and the base.[2] Further washes with brine can aid in breaking up emulsions and removing residual water.[2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[2]

Q2: What are the common side products to expect in the Suzuki coupling of this compound?

A2: Common side products include homocoupling of the boronic acid or boronic ester and protodeboronation of the boronic acid.[1][3] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, a reaction often promoted by the presence of oxygen.[3] Protodeboronation is the cleavage of the C-B bond in the boronic acid, where a proton source (like water) replaces the boron moiety.[3]

Q3: How can I remove the palladium catalyst residue during the work-up?

A3: Palladium residues can often be removed by filtering the reaction mixture through a pad of Celite after dilution with an organic solvent.[4] For more persistent residues, treatment with a scavenger resin or a plug of silica gel during filtration can be effective.[4]

Q4: My product appears to have some water solubility. How should I adjust my extraction procedure?

A4: If the product exhibits some hydrophilicity, it is advisable to perform multiple extractions of the aqueous layer with an organic solvent (e.g., ethyl acetate, 2-3 times) to maximize the recovery of the product.[1] Using a solvent like dioxane, which is water-miscible, can sometimes drag the product into the aqueous layer, so careful solvent selection for extraction is crucial.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing to prevent catalyst oxidation.[1][3]
Protodeboronation of the boronic acid.Use anhydrous solvents and minimize water content. A milder base, such as KF or K₂CO₃, may be beneficial.[1][5]
Catalyst poisoning by the pyridine nitrogen.Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[3]
Presence of Starting this compound Incomplete reaction.Increase reaction time or temperature. Consider screening different palladium catalysts or ligands that are more active for heteroaryl iodides.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst and throughout the reaction.[3]
Difficulty in Product Purification Co-elution of the product with byproducts (e.g., homocoupled boronic acid).Optimize the mobile phase for column chromatography. A different stationary phase (e.g., reversed-phase silica) could also be explored. If the product is basic, an acid wash during work-up might help remove non-basic impurities.
Product is an oil that is difficult to handle.Try to crystallize the product from a suitable solvent system. If it remains an oil, high-vacuum drying can remove residual solvents.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with ethyl acetate (EtOAc) or another suitable organic solvent.

  • Filtration (Optional): If significant solids (e.g., palladium black) are present, filter the mixture through a pad of Celite. Wash the pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of NaHCO₃. If a basic product is expected, a dilute acid wash (e.g., 1M HCl) can be performed, followed by neutralization and extraction, though care must be taken with the methoxypyridine moiety.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to aid in the removal of water and break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling Work-up start Reaction Completion cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite (Optional, to remove Pd) dilute->filter wash Aqueous Wash (Water / NaHCO3) filter->wash brine Wash with Brine wash->brine dry Dry Organic Layer (e.g., Na2SO4) brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the work-up and purification of a Suzuki coupling reaction product.

troubleshooting_guide Troubleshooting Decision Tree for Low Product Yield start Low Product Yield check_sm Starting Material Present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes no_sm No Starting Material check_sm->no_sm No check_side_products Major Side Products Observed? homocoupling Homocoupling? check_side_products->homocoupling Yes increase_params Increase Reaction Time/Temp or Change Catalyst System incomplete_rxn->increase_params no_sm->check_side_products protodeboronation Protodeboronation? homocoupling->protodeboronation No degas Improve Degassing Procedure homocoupling->degas Yes anhydrous Use Anhydrous Solvents & Milder Base protodeboronation->anhydrous Yes other Other Issues (e.g., Product Degradation) protodeboronation->other No

Caption: A decision tree to aid in troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Amination of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-iodo-2-methoxypyridine. The content is structured to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amination of this compound?

A1: The most prevalent and effective method for the amination of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for forming carbon-nitrogen (C-N) bonds with a broad range of amines.[1][2] Alternative methods, such as nucleophilic aromatic substitution (SNA), may be less effective for this substrate due to the electron-donating nature of the methoxy group, which can deactivate the pyridine ring towards nucleophilic attack.

Q2: I am observing very low or no product yield. What are the primary factors to investigate?

A2: Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors. The most critical aspects to troubleshoot are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Inadequate inert atmosphere and reagent purity can also significantly impact the reaction outcome. For electron-rich and potentially coordinating substrates like methoxypyridines, the selection of a suitable bulky and electron-rich phosphine ligand is crucial to promote efficient catalysis.[3][4]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, resulting in the formation of 2-methoxypyridine.[1] This can occur via a competing β-hydride elimination pathway. To minimize this, ensure a thoroughly inert atmosphere to prevent catalyst degradation and consider using a bulkier phosphine ligand which can favor reductive elimination over β-hydride elimination. Another potential side reaction is the formation of dimeric pyridine species, particularly if the reaction is run at very high concentrations or with inappropriate ligands.

Q4: How does the 2-methoxy group influence the amination reaction?

A4: The 2-methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient pyridines. Furthermore, the pyridine nitrogen itself can act as a ligand and coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands can help to mitigate these effects by stabilizing the palladium catalyst and promoting the desired reaction pathway.[5]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Potential Cause Recommended Solution
Inactive Catalyst Use a pre-formed palladium catalyst or ensure in-situ generation of the active Pd(0) species is efficient. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2]
Inappropriate Ligand For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[3] Consider screening a variety of ligands. For coordinating substrates, bidentate ligands like Xantphos or DPEphos can be beneficial.[5]
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, potentially requiring higher temperatures or longer reaction times.[6]
Suboptimal Solvent Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred. Ethereal solvents can also be effective. Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.[7]
Insufficient Temperature Buchwald-Hartwig reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may improve the yield, but monitor for potential decomposition.

Issue 2: Significant Formation of 2-Methoxypyridine (Hydrodehalogenation)

Potential Cause Recommended Solution
Presence of Water or Oxygen Ensure all reagents and solvents are scrupulously dried and degassed. Maintain a positive pressure of inert gas throughout the reaction.
β-Hydride Elimination This side reaction is more prevalent with certain amines. Using a bulkier phosphine ligand can sterically hinder this pathway and favor the desired reductive elimination.[1]
Catalyst Decomposition Catalyst decomposition can lead to non-selective reactions. Ensure the reaction temperature is not excessively high and that the ligand provides sufficient stabilization to the palladium center.

Data Presentation: Ligand and Base Effects on Iodopyridine Amination

The following table summarizes the general performance of different catalytic systems for the amination of iodopyridines, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference(s)
Pd(OAc)2XPhosNaOtBuToluene100Good to Excellent[4]
Pd2(dba)3BINAPNaOtBuToluene110High[8]
Pd(OAc)2SPhosCs2CO3Dioxane110Moderate to High[6]
Pd2(dba)3XantphosNaOtBuToluene110Good[5]

Experimental Protocols

Generalized Protocol for Buchwald-Hartwig Amination of this compound

Safety Precaution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE) should be worn.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the phosphine ligand (1-5 mol%), and the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 0.5-2.5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe. Finally, add the base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex + Ar-I Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex + Base - Base-H+X- Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Amido Complex->Catalyst Regeneration Catalyst Regeneration->Pd(0)L2 + L Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Secondary Analysis cluster_3 Resolution Start Low or No Yield Check_Inert Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Catalyst/Ligand Selection Start->Check_Catalyst Check_Base Base Selection Start->Check_Base Check_Conditions Solvent & Temperature Start->Check_Conditions Analyze_Side_Products Identify Side Products (e.g., Hydrodehalogenation) Check_Inert->Analyze_Side_Products Check_Catalyst->Analyze_Side_Products Check_Base->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Optimize_Stoichiometry Vary Reagent Stoichiometry Analyze_Side_Products->Optimize_Stoichiometry Successful_Reaction Improved Yield Optimize_Stoichiometry->Successful_Reaction

References

Technical Support Center: Quenching Protocols for Reactions Involving 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching protocols in reactions involving 4-iodo-2-methoxypyridine. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work-ups.

General Troubleshooting for Quenching Cross-Coupling Reactions

The successful outcome of a cross-coupling reaction involving this compound often depends on an appropriate quenching and work-up procedure. The presence of the electron-donating methoxy group and the coordinating pyridine nitrogen can present unique challenges.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low Product Yield After Work-up - Incomplete quenching of reactive species. - Product degradation by quenching agent. - Emulsion formation during aqueous wash. - Product loss during extraction. - Catalyst deactivation by the pyridine nitrogen.[1][2]- Ensure complete reaction termination by monitoring with TLC or LC-MS before quenching. - Use a mild quenching agent like water or saturated aqueous ammonium chloride. - To break emulsions, add brine or a small amount of a different organic solvent. - Perform multiple extractions with a suitable organic solvent. - Consider using ligands that minimize catalyst poisoning by the pyridine moiety.
Presence of Impurities in the Final Product - Residual palladium or copper catalyst. - Unreacted starting materials or reagents. - Side products from homocoupling or dehalogenation.[3][4]- For palladium removal, consider filtration through Celite or treatment with a scavenger.[5] - To remove copper, wash with saturated aqueous ammonium chloride. - Optimize reaction conditions to drive the reaction to completion. - Column chromatography is often necessary for purification.
Difficulty in Removing Catalysts - Formation of stable palladium complexes with the pyridine product.[1] - Copper acetylide formation in Sonogashira coupling.[6]- Employ palladium scavengers (thiol-based or amine-based).[5] - For copper removal, a thorough wash with an aqueous solution of a complexing agent like ammonium chloride is effective.[3]
Product Decomposition - Harsh quenching conditions (e.g., strong acid or base). - Presence of oxygen during work-up, especially for sensitive products.- Use neutral or mildly acidic/basic quenching conditions. - Conduct the work-up under an inert atmosphere if the product is known to be air-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the best general quenching agent for a Suzuki-Miyaura reaction with this compound?

A1: For most Suzuki-Miyaura reactions, quenching with deionized water is sufficient to stop the reaction and precipitate the crude product.[7][8] Subsequent extraction with an organic solvent like ethyl acetate followed by washing with water and brine is a standard procedure.[7][8]

Q2: How can I effectively remove the copper (I) iodide co-catalyst after a Sonogashira coupling with this compound?

A2: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective method.[3] The ammonia complexes with the copper ions, rendering them soluble in the aqueous phase, which can then be separated from the organic layer containing your product.

Q3: I am observing significant dehalogenation of my this compound starting material. Can the quenching protocol affect this?

A3: While dehalogenation is primarily a side reaction that occurs during the catalytic cycle, harsh quenching conditions could potentially contribute to further degradation. More importantly, if you observe significant dehalogenation, you should re-evaluate your reaction conditions, such as the choice of base, ligand, and temperature, before optimizing the quenching step.

Q4: My Buchwald-Hartwig amination reaction mixture is a complex slurry. What is the best way to initiate the work-up?

A4: A common procedure is to cool the reaction mixture to room temperature, dilute it with a suitable organic solvent (like ethyl acetate or dichloromethane), and then filter it through a pad of Celite to remove insoluble inorganic salts and catalyst residues.[9] The filtrate can then be subjected to aqueous washes.

Q5: The 2-methoxy group in my product seems to be sensitive. Are there any specific precautions to take during quenching and work-up?

A5: The methoxy group can be susceptible to cleavage under strongly acidic conditions. Therefore, it is advisable to avoid quenching with strong acids. A neutral or mildly basic work-up is generally preferred. The electron-rich nature of the methoxypyridine ring might also make the product more susceptible to oxidation, so minimizing exposure to air during a prolonged work-up can be beneficial.[10]

Experimental Protocols

Protocol 1: Quenching and Work-up for Suzuki-Miyaura Coupling
  • Reaction Monitoring: Before quenching, ensure the consumption of the limiting reagent (typically this compound) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Cool the reaction mixture to room temperature. Add deionized water and stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Quenching and Work-up for Sonogashira Coupling
  • Reaction Monitoring: Monitor the reaction to completion via TLC or LC-MS.

  • Quenching: After cooling to room temperature, add a saturated aqueous solution of ammonium chloride. Stir the mixture vigorously for 30 minutes. The aqueous layer should turn deep blue, indicating the complexation of copper ions.

  • Filtration (Optional): If a significant amount of solid (e.g., palladium black) is present, filter the entire mixture through a pad of Celite before extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: The crude material is typically purified by column chromatography.

Protocol 3: Quenching and Work-up for Buchwald-Hartwig Amination
  • Reaction Monitoring: Confirm the reaction's completion by an appropriate analytical method.

  • Initial Quench and Filtration: Allow the reaction to cool to ambient temperature. Dilute the reaction mixture with a suitable organic solvent and add water. Filter the resulting suspension through a pad of Celite to remove insoluble materials.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous phase with the same organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic solution, filter, and concentrate to obtain the crude product.

  • Purification: Purify the residue by flash chromatography.

Visualizations

Quenching_Workflow cluster_reaction Reaction Completion cluster_quenching Quenching cluster_workup Aqueous Work-up cluster_purification Purification Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Quench Add Quenching Agent (e.g., H₂O, aq. NH₄Cl) Reaction->Quench Cool to RT Extract Extraction with Organic Solvent Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for quenching and work-up of cross-coupling reactions.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Quench Harsh Quenching? Start->Check_Quench Check_Workup Work-up Issue? Start->Check_Workup Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Check_Reaction->Optimize_Reaction Change_Quench Use Milder Quenching Agent Check_Quench->Change_Quench Modify_Workup Modify Extraction/Washing Check_Workup->Modify_Workup Add_Scavenger Use Catalyst Scavenger Check_Workup->Add_Scavenger If catalyst residue

Caption: A logical troubleshooting guide for common issues during reaction work-up.

References

Technical Support Center: 4-Iodo-2-methoxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-iodo-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, with a specific focus on the critical role of the base in achieving successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in palladium-catalyzed cross-coupling reactions?

A1: The base plays a crucial and multifaceted role in the catalytic cycle of most cross-coupling reactions. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species to form a more nucleophilic boronate, which is necessary for the transmetalation step.[1][2]

  • Neutralization of Acid Byproducts: In reactions like the Sonogashira coupling, the base neutralizes the hydrogen halide (HI) that is generated during the reaction, preventing catalyst deactivation and driving the reaction forward.[3]

  • Facilitating Reductive Elimination: In the Buchwald-Hartwig amination, the base assists in the deprotonation of the amine nucleophile, forming an amide that coordinates to the palladium center prior to the final bond-forming reductive elimination step.[4][5]

Q2: How does the choice of base affect the Suzuki-Miyaura coupling of this compound?

A2: The choice of base is critical and can significantly impact the yield and reaction rate. Inorganic bases are most common.[2]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of boronic acids.[2] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be effective in challenging couplings.[4][6]

  • Phosphates (K₃PO₄): This is a moderately strong base that is often a good choice for sensitive substrates or when milder conditions are required.[7]

  • Hydroxides (NaOH, KOH): While effective, strong aqueous bases can sometimes promote side reactions like deborylation of the boronic acid.[8]

Q3: Which bases are typically used for the Sonogashira coupling of this compound?

A3: Sonogashira couplings commonly employ amine bases, often in combination with a copper(I) co-catalyst.[3]

  • Organic Amines (e.g., Et₃N, DIPEA, Piperidine): These bases are crucial for neutralizing the HI byproduct.[9] The choice of amine can influence reaction rates and the suppression of side reactions.

  • Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): These are typically used in copper-free Sonogashira protocols to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products.[10][11]

Q4: For a Buchwald-Hartwig amination with this compound, what factors should guide my base selection?

A4: Base selection in Buchwald-Hartwig amination is highly dependent on the amine nucleophile and the functional group tolerance of the substrate.

  • Strong Bases (NaOtBu, LHMDS): Sodium tert-butoxide is a very common and highly effective base for a wide range of amines.[7] LHMDS is another strong base that can be used, especially when proton-sensitive functional groups are present.[5]

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): For substrates that are sensitive to strong bases, weaker inorganic bases provide a milder alternative, though they may require higher temperatures or longer reaction times.[4][7] The good solubility of Cs₂CO₃ makes it a frequent choice for condition screening.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. The starting material is being consumed, but I see multiple side products. What's wrong?

Answer: This common issue often points to problems with the base, catalyst system, or reaction conditions. Key areas to investigate include:

  • Base Solubility and Efficacy: The base must be at least partially soluble in the reaction medium to be effective. If the base is not soluble, the reaction can stall.

    • Solution: Switch to a more soluble base (e.g., from K₂CO₃ to Cs₂CO₃) or change the solvent system. A mixture of an organic solvent like dioxane or toluene with water is often used to improve the solubility of inorganic bases.[7][12]

  • Homocoupling of Boronic Acid: This side reaction can consume your boronic acid. It is often promoted by the presence of oxygen.

    • Solution: Ensure your reaction setup is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[12]

  • Protodeborylation: The boronic acid can be degraded, especially under harsh basic conditions or prolonged heating.[13]

    • Solution: Try using a milder base like K₃PO₄ or KF.[13] You can also try adding the boronic acid in slight excess (e.g., 1.2-1.5 equivalents).

  • Dehalogenation: You may be observing the formation of 2-methoxypyridine.

    • Solution: This can be caused by an inefficient catalyst system or overly harsh conditions. Lowering the reaction temperature or screening different phosphine ligands can help minimize this pathway.[12]

Issue 2: Reaction Stalls or Fails to Initiate

Question: I am attempting a Sonogashira coupling, but the reaction does not proceed. My starting materials are recovered unchanged. What should I check first?

Answer: Failure to initiate often points to catalyst inactivation or incorrect reaction setup.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. The copper co-catalyst can also be oxidized, which promotes the unwanted Glaser homocoupling of the alkyne.[11]

    • Solution: Ensure all solvents and reagents are rigorously degassed. Use freeze-pump-thaw cycles for the solvent and purge the reaction flask with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[11]

  • Base Quality: Amine bases can oxidize over time.

    • Solution: Use freshly distilled amine bases.[14]

  • Catalyst Activity: The catalyst source may be old or inactive.

    • Solution: Use a fresh batch of catalyst or a more robust pre-catalyst. For challenging substrates like electron-rich pyridines, a more active ligand may be required.

Data Presentation: Impact of Base on Reaction Yield

The following tables summarize representative data on the effect of different bases on common cross-coupling reactions. Note that optimal conditions are substrate-dependent, and this data should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)1001285
2Cs₂CO₃Dioxane1001292
3K₃PO₄Toluene/H₂O (4:1)1001690
4NaOtBuToluene80875

Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%). Data is representative and compiled based on general trends for aryl iodides.[2][15]

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

EntryBase (1.4 equiv)LigandSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuXPhosToluene1001695
2LHMDSBrettPhosTHF802091
3Cs₂CO₃XPhosDioxane1102488
4K₃PO₄RuPhosToluene1102482

Conditions: this compound (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%). Data is representative and based on established protocols for aryl halides.[4][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add solid reagents (aryl halide, base, catalyst, ligand) to a flame-dried flask. inert 2. Seal flask, evacuate and backfill with inert gas (e.g., Argon) 3x. setup->inert solvents 3. Add degassed solvent(s) and liquid reagents via syringe. inert->solvents heat 4. Heat reaction to desired temperature and monitor by TLC/LC-MS. solvents->heat cool 5. Cool to RT, dilute with organic solvent, and perform aqueous wash. heat->cool dry 6. Dry organic layer, filter, and concentrate in vacuo. cool->dry purify 7. Purify crude product via flash column chromatography. dry->purify

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.[15]

troubleshooting_tree start Low Yield or No Reaction sm_consumed Is starting material consumed? start->sm_consumed catalyst_issue Potential Catalyst Problem - Inactive catalyst/ligand - Poorly degassed system - Inappropriate temperature sm_consumed->catalyst_issue No side_products Side products observed? sm_consumed->side_products Yes no_sm_consumed No yes_sm_consumed Yes decomposition Decomposition or Complex Mixture - Re-evaluate temperature - Check substrate stability - Screen different solvents side_products->decomposition No identify_side_product Identify Side Product(s) side_products->identify_side_product Yes no_side_products No yes_side_products Yes dehalogenation Dehalogenation? - Lower temperature - Screen ligands - Use milder base identify_side_product->dehalogenation homocoupling Homocoupling? - Rigorously degas system - Check reagent purity - Adjust stoichiometry identify_side_product->homocoupling

A decision tree for troubleshooting low-yield cross-coupling reactions.[7]

suzuki_base_role Role of Base in Suzuki-Miyaura Transmetalation cluster_transmetalation Transmetalation Step boronic_acid R-B(OH)₂ (Boronic Acid) boronate [R-B(OH)₃]⁻ (Ate Complex / Boronate) (More Nucleophilic) boronic_acid->boronate + Base base Base (e.g., K₂CO₃) transmetalation Transmetalation boronate->transmetalation pd_complex L₂Pd(II)-X (From Oxidative Addition) pd_complex->transmetalation new_pd_complex L₂Pd(II)-R (Ready for Reductive Elimination) transmetalation->new_pd_complex

The role of the base in activating the boronic acid for transmetalation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[15][16]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • Preparation: To an oven-dried reaction tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or 1,4-dioxane). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction's progress.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) to an oven-dried vial.

  • Inert Atmosphere: If not in a glovebox, seal the vial and purge with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Seal the vial tightly and heat to the desired temperature (e.g., 100 °C). Monitor the reaction's progress.

  • Workup: After cooling, dilute with an organic solvent, wash with water and/or brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.[7]

References

Validation & Comparative

A Comparative Analysis of 4-Iodo-2-methoxypyridine and 4-Bromo-2-methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic molecules, particularly within the pharmaceutical and materials science sectors, substituted pyridines are invaluable building blocks. The ability to selectively functionalize the pyridine ring is crucial for developing novel compounds with desired properties. This guide provides an objective comparison of the reactivity of 4-iodo-2-methoxypyridine and 4-bromo-2-methoxypyridine in three of the most common and powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The fundamental difference in reactivity between these two substrates lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the halo-pyridine to a palladium(0) complex.[1][2] The energy required to break the carbon-halogen bond significantly influences the rate of this step. The general trend for carbon-halogen bond energies is C-Br > C-I.[3][4][5][6] Consequently, the weaker carbon-iodine bond in this compound undergoes oxidative addition more readily than the stronger carbon-bromine bond in 4-bromo-2-methoxypyridine. This leads to a general reactivity trend of I > Br in these coupling reactions.[7][8]

G cluster_reactivity Principle of Reactivity C-I_Bond Weaker C-I Bond (213-240 kJ/mol) OA_Iodo Faster Oxidative Addition to Pd(0) C-I_Bond->OA_Iodo leads to C-Br_Bond Stronger C-Br Bond (285-328 kJ/mol) OA_Bromo Slower Oxidative Addition to Pd(0) C-Br_Bond->OA_Bromo leads to Reactivity_Iodo Higher Reactivity OA_Iodo->Reactivity_Iodo Reactivity_Bromo Lower Reactivity OA_Bromo->Reactivity_Bromo

Caption: Relationship between C-X bond strength and reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. Due to its higher reactivity, this compound can often be coupled under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its bromo- counterpart.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound4-Bromo-2-methoxypyridine
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, dppfPPh₃, dppf
Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂ODioxane/H₂O, Toluene
Temperature (°C) 80 - 10090 - 110
Reaction Time (h) 2 - 124 - 24
Typical Yield 85 - 98%80 - 95%

Note: Data is compiled from analogous systems and general principles of Suzuki couplings.[2][9][10][11] Specific yields are highly dependent on the boronic acid partner and precise reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-halo-2-methoxypyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 0.2 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously for the required time, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for the synthesis of substituted alkynes and conjugated enynes. The greater reactivity of the C-I bond makes this compound the preferred substrate for this transformation, typically requiring lower catalyst loadings and temperatures.

Table 2: Comparative Performance in Sonogashira Coupling

FeatureThis compound4-Bromo-2-methoxypyridine
Catalyst PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂
Co-catalyst CuICuI
Base Et₃N, DIPEAEt₃N, DIPEA
Solvent THF, DMFTHF, DMF
Temperature (°C) 25 - 6050 - 80
Reaction Time (h) 2 - 166 - 24
Typical Yield 85 - 95%70 - 90%

Note: Data is based on typical conditions for Sonogashira reactions with halopyridines.[9][12] The reactivity order for aryl halides is generally I > Br >> Cl.[12]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-halo-2-methoxypyridine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.5 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 40°C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the product via flash chromatography.

G cluster_cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X OA->PdII + R-X Trans Transmetalation PdII->Trans + R'-M PdII_R R-Pd(II)-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 regenerates Product Product R-R' RE->Product G cluster_decision Substrate Selection Workflow Goal Desired Reaction Outcome? Mild Mild Conditions, High Reactivity, Fast Kinetics Goal->Mild Cost Cost-Effectiveness, Sequential Coupling Goal->Cost Iodo Choose: This compound Mild->Iodo Bromo Choose: 4-Bromo-2-methoxypyridine Cost->Bromo

References

A Comparative Guide: Iodopyridine vs. Chloropyridine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of halide on the pyridine ring is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides an objective comparison of iodopyridine and chloropyridine as substrates in Suzuki coupling, supported by experimental data, to aid in the strategic design of synthetic routes.

Performance Comparison: Reactivity and Reaction Outcomes

The generally accepted order of reactivity for halopyridines in palladium-catalyzed Suzuki coupling reactions is I > Br > Cl.[1][2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond in iodopyridine facilitates the rate-determining oxidative addition step of the catalytic cycle, leading to faster reactions and often milder conditions compared to the more robust C-Cl bond in chloropyridine.[1]

Chloropyridines, being less reactive, typically necessitate more forcing conditions to achieve comparable yields to their iodo- and bromo- counterparts.[2] This often involves the use of more active and specialized catalyst systems, higher temperatures, and sometimes stronger bases.[2]

The following table summarizes representative experimental data for the Suzuki coupling of 2-iodopyridine and 2-chloropyridine with phenylboronic acid. It is important to note that these data are compiled from different studies and are not from a single head-to-head comparison under identical conditions. However, they serve to illustrate the general performance differences between the two substrates.

Feature2-Iodopyridine with Phenylboronic Acid2-Chloropyridine with Phenylboronic Acid
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base Na₂CO₃K₂CO₃
Solvent Propylene Carbonate / H₂OToluene / H₂O
Temperature 130°C100°C
Reaction Time Not Specified24 hours
Yield 93%[3]~85%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative experimental protocols for the coupling of 2-iodopyridine and 2-chloropyridine with phenylboronic acid.

Protocol 1: Suzuki Coupling of 2-Iodopyridine with Phenylboronic Acid

Materials:

  • 2-Iodopyridine (1.0 mmol)

  • Phenylboronic acid (1.25 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • 0.5 M Sodium Carbonate (Na₂CO₃) solution (2 mL)

  • Propylene Carbonate (PC) (5 mL)[3]

Procedure:

  • To a reaction vessel, add 2-iodopyridine (1.0 mmol), phenylboronic acid (1.25 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add 5 mL of propylene carbonate and 2 mL of 0.5 M Na₂CO₃ solution.

  • Heat the reaction mixture to 130°C under an inert atmosphere.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and water (e.g., 4:1 mixture), degassed[4]

Procedure:

  • To a flame-dried Schlenk flask, add the 2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 24 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactivity Relative Reactivity of Halopyridines Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Iodopyridine Iodopyridine (C-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Reactivity_Scale Faster Rate of Oxidative Addition Chloropyridine Chloropyridine (C-Cl)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_iodopyridine Typical Workflow for Iodopyridine cluster_chloropyridine Typical Workflow for Chloropyridine I_Start Start I_Setup Reaction Setup: - Iodopyridine - Boronic Acid - Pd(PPh₃)₄ - Na₂CO₃ - PC/H₂O I_Start->I_Setup I_Reaction Reaction: Milder Conditions (e.g., 130°C) I_Setup->I_Reaction I_Monitoring Monitoring (TLC/GC-MS) I_Reaction->I_Monitoring I_Workup Aqueous Workup I_Monitoring->I_Workup I_Purification Purification I_Workup->I_Purification I_End Product I_Purification->I_End C_Start Start C_Setup Reaction Setup: - Chloropyridine - Boronic Acid - Pd(OAc)₂/SPhos - K₂CO₃ - Toluene/H₂O C_Start->C_Setup C_Reaction Reaction: More Forcing Conditions (e.g., 100°C, longer time) C_Setup->C_Reaction C_Monitoring Monitoring (TLC/LC-MS) C_Reaction->C_Monitoring C_Workup Aqueous Workup C_Monitoring->C_Workup C_Purification Purification C_Workup->C_Purification C_End Product C_Purification->C_End

Caption: Comparative experimental workflows for Suzuki coupling.

Reactivity_Factors Reactivity Suzuki Coupling Reactivity Halogen Nature of Halogen (I > Br > Cl) Reactivity->Halogen determines Catalyst Catalyst System (Ligand Choice) Reactivity->Catalyst influenced by Conditions Reaction Conditions (Temp., Base, Solvent) Reactivity->Conditions influenced by Oxidative_Addition Oxidative Addition Rate (Rate-Determining Step) Halogen->Oxidative_Addition affects Catalyst->Oxidative_Addition facilitates

Caption: Factors influencing Suzuki coupling reactivity.

References

A Comparative Guide to the Reactivity of Halopyridines in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions of halopyridines standing out as a versatile and powerful synthetic tool. The choice of the halogen atom on the pyridine substrate significantly influences its reactivity, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of the reactivity of iodo-, bromo-, chloro-, and fluoropyridines in key palladium-catalyzed reactions, supported by experimental data, to inform strategic decisions in synthesis design and execution.

General Reactivity Trend

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The generally accepted order of reactivity is a direct consequence of the C-X bond strength, following the trend:

I > Br > Cl > F

This trend is attributed to the decreasing strength of the C-X bond as one moves down the halogen group. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are more challenging to activate and may necessitate more specialized and robust catalyst systems. Fluoropyridines are generally unreactive in these cross-coupling reactions due to the very strong C-F bond.

Quantitative Comparison of Reactivity

The following tables summarize the performance of different halopyridines in three of the most common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Carbon-Halogen Bond Dissociation Energies (BDEs)

The strength of the carbon-halogen bond is a key determinant of reactivity in palladium-catalyzed cross-coupling reactions. The table below presents the calculated C-X bond dissociation energies for various halopyridines. A lower BDE generally correlates with higher reactivity.

HalopyridineC-X BondBond Dissociation Energy (kcal/mol)
2-FluoropyridineC-F~123
2-ChloropyridineC-Cl95-96[3]
2-BromopyridineC-Br~84 (estimated)
2-IodopyridineC-I~69
3-FluoropyridineC-F~124
3-ChloropyridineC-Cl99-100[3]
3-BromopyridineC-Br~88 (estimated)
3-IodopyridineC-I~73
4-FluoropyridineC-F~122
4-ChloropyridineC-Cl99-100[3]
4-BromopyridineC-Br~88 (estimated)
4-IodopyridineC-I~73

Note: C-Br BDEs are estimated based on the correlation that C-Cl BDEs are approximately 11.4 kcal/mol higher than C-Br BDEs for halo-heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of halopyridines in this reaction directly reflects the C-X bond strength.

Halopyridine SubstrateCoupling PartnerCatalyst SystemProductYield (%)Regioselectivity (C4:C2)
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃4-phenyl-2-bromopyridine>95>99:1[1]
2-Chloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃4-phenyl-2-chloropyridine>90>99:1[1]
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Mixture of 2-phenyl-4-bromopyridine and 4-phenyl-2-bromopyridine851:4[1]

This data highlights the exceptional reactivity of the C-I bond, leading to high yields and regioselectivity for iodinated pyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend of halopyridines is also observed in this C-N bond-forming reaction.

Halopyridine SubstrateAmine PartnerCatalyst SystemProductYield (%)
2-Bromo-4-iodopyridineMorpholinePd₂(dba)₃, Xantphos, NaOtBu4-morpholino-2-bromopyridine85-95
2-Chloro-4-iodopyridineMorpholinePd₂(dba)₃, Xantphos, NaOtBu4-morpholino-2-chloropyridine80-95[2]
2,4-DibromopyridineMorpholinePd₂(dba)₃, Xantphos, NaOtBuMixture of mono- and di-aminated productsVariable

Iodopyridines consistently show high reactivity, allowing for efficient amination at the C-4 position.

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. The reactivity of halopyridines in this reaction is also dependent on the nature of the halogen.

Halopyridine SubstrateAlkene PartnerCatalyst SystemProductYield (%)
3-IodopyridineButyl acrylatePd(OAc)₂, Supramolecular Ligand L, K₂CO₃Butyl (E)-3-(pyridin-3-yl)acrylate60
3-BromopyridineButyl acrylatePd(OAc)₂, Supramolecular Ligand L, K₂CO₃Butyl (E)-3-(pyridin-3-yl)acrylate60
3-ChloropyridineButyl acrylatePd(OAc)₂, Supramolecular Ligand L, K₂CO₃No reaction0
2-BromopyridineStyrenePd(II)@Pyr:β-CD, Base(E)-2-styrylpyridineGood
5-Bromopyridin-2-amineStyrenePd(II)@Pyr:β-CD, Base(E)-5-styrylpyridin-2-amineGood[4]

Iodo- and bromopyridines are effective substrates in the Heck reaction, while chloropyridines are generally unreactive under similar conditions.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed reactions are provided below. These protocols serve as a starting point and may require optimization based on the specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline

Materials:

  • 3-Bromopyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 3-bromopyridine (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and Cs₂CO₃ (1.4 mmol) in a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash chromatography.

Heck Reaction of 4-Iodopyridine with Styrene

Materials:

  • 4-Iodopyridine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol) and styrene (1.2 mmol) to the mixture.

  • Heat the reaction to 100 °C and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting residue by column chromatography to obtain the desired product.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these critical reactions, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, the established reactivity trend of halopyridines, and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation_or_Insertion Transmetalation (Suzuki) or Migratory Insertion (Heck) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)(X)L_n->Transmetalation_or_Insertion Intermediate Ar-Pd(II)(Nu)L_n Transmetalation_or_Insertion->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu RX Ar-X (Halopyridine) RX->Oxidative_Addition Nu-M R'-M (Suzuki) or Alkene (Heck) or Amine (Buchwald-Hartwig) Nu-M->Transmetalation_or_Insertion

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Halopyridine_Reactivity cluster_reactivity Decreasing Reactivity & Increasing C-X Bond Strength I Iodopyridine (Most Reactive) Br Bromopyridine I->Br Cl Chloropyridine Br->Cl F Fluoropyridine (Least Reactive) Cl->F

Caption: Reactivity trend of halopyridines in palladium-catalyzed reactions.

Experimental_Workflow Start Reaction Setup (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 4-Iodo-2-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision. 4-Iodo-2-methoxypyridine has long been a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, considerations of cost, availability, and reactivity necessitate a thorough evaluation of its alternatives. This guide provides an objective comparison of the performance of this compound with other key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

The utility of this compound in drug synthesis primarily stems from its ability to participate in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of complex molecular scaffolds. The reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of transformations. This guide will focus on the most common alternatives: other 4-halo-2-methoxypyridines (bromo and chloro derivatives), as well as 4-triflyloxy-2-methoxypyridine and 2-methoxy-4-pyridylboronic acid, in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of the halide or pseudohalide on the 2-methoxypyridine core significantly impacts the reaction's efficiency. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond undergoing oxidative addition to the palladium catalyst more readily.[1]

While direct head-to-head comparative studies under identical conditions for the 2-methoxy-4-halopyridine series are not extensively documented in a single source, the available data from various studies on similar substrates allows for a comparative analysis.

Table 1: Comparison of 4-Substituted-2-methoxypyridines in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008~90-98 (estimated)Highly reactive, often requiring milder conditions.
4-Bromo-2-methoxypyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1201281Good reactivity, a common and cost-effective alternative.[2]
4-Chloro-2-methoxypyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O12018~70-85 (estimated)Less reactive, often requiring more forcing conditions or specialized catalyst systems.
2-Methoxy-4-pyridyl TriflatePd(OAc)₂ / PCy₃Cs₂CO₃1,4-Dioxane10012~80-95 (estimated)Reactivity is comparable to or better than bromides, useful when halides are unreactive.

Note: Yields are representative and can vary significantly based on the specific boronic acid partner, catalyst, ligand, base, and solvent system used. Estimated yields are based on data from structurally similar compounds under comparable conditions.

2-Methoxy-4-pyridylboronic acid serves as the nucleophilic partner in a Suzuki-Miyaura coupling, reacting with an aryl or heteroaryl halide. This reverses the roles of the coupling partners and can be a strategic advantage depending on the availability and reactivity of the desired building blocks.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, crucial for synthesizing many biologically active compounds. Similar to the Suzuki-Migaura reaction, the reactivity of the 4-halo-2-methoxypyridine substrate is dependent on the nature of the leaving group.

Table 2: Comparison of 4-Substituted-2-methoxypyridines in a Representative Buchwald-Hartwig Amination with Aniline

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
This compoundPd₂(dba)₃ / XantphosNaOtBuToluene1106-18~80-95 (estimated)High reactivity, prone to side reactions if not carefully controlled.
4-Bromo-2-methoxypyridinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108~85-95 (estimated)A reliable and commonly used substrate for this transformation.
4-Chloro-2-methoxypyridinePd₂(dba)₃ / RuPhosNaOtBuToluene11012~70-90 (estimated)Requires more active catalyst systems to achieve good yields.

Note: Yields are representative and can vary significantly based on the specific amine coupling partner, catalyst, ligand, base, and solvent system used. Estimated yields are based on data from structurally similar compounds under comparable conditions.

Experimental Protocols

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G General Experimental Workflow reagents Combine Aryl Halide/Triflate, Boronic Acid/Amine, Base, and Catalyst/Ligand inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyridine with Phenylboronic Acid

This protocol is adapted from conditions reported for the coupling of similar 2-bromopyridines.[2]

Materials:

  • 4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxypyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Immerse the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-4-phenylpyridine.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_biaryl Transmetalation transmetalation Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-methoxypyridine with Aniline

This protocol is a general procedure based on established methods for the amination of aryl bromides.[3]

Materials:

  • 4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and cesium carbonate to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous toluene, followed by 4-bromo-2-methoxypyridine and aniline via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-2-methoxypyridin-4-amine.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition pd_amido Ar-Pd(II)L₂(NHR) pd2_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NHR pd_amido->product aryl_halide Ar-X amine RNH₂ + Base

References

A Comparative Study of Catalysts for 4-Iodo-2-methoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various methods to achieve this, transition-metal-catalyzed cross-coupling reactions of halopyridines, such as 4-iodo-2-methoxypyridine, offer a powerful and versatile toolkit. The choice of catalyst is paramount and directly influences the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of various catalytic systems for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions of this compound, supported by experimental data and detailed protocols.

Introduction to Catalytic Coupling of this compound

This compound is a valuable building block in organic synthesis. The carbon-iodine bond at the 4-position is significantly more reactive than C-Br or C-Cl bonds in analogous positions, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyridine ring.[1] The selection of the appropriate catalyst, typically a combination of a palladium precursor and a specific ligand, is critical to achieving high yields and selectivity.[1]

Comparative Performance of Catalysts

The following sections provide a comparative overview of commonly employed catalysts for the four major coupling reactions of this compound. The data presented is compiled from various sources and, where specific data for this compound was unavailable, data for analogous 4-iodopyridines or other relevant halopyridines has been included for illustrative purposes. Reaction conditions can significantly impact outcomes, and thus, this data should be used as a guide for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups.

Catalyst System (Precursor + Ligand)Coupling Partner (Boronic Acid)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~85-95[1][2]
PdCl₂(dppf)4-Methoxyphenylboronic acidCs₂CO₃DMF9012~88-96[3]
Pd(OAc)₂ + SPhosVarious arylboronic acidsK₂CO₃Toluene/H₂O1008~90-98[3]
NiCl₂(PCy₃)₂Phenylboronic acidK₃PO₄2-Me-THF10012Good[4]

Note: Yields are approximate and based on reactions with similar 4-halopyridine substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynylpyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6]

Catalyst System (Precursor + Co-catalyst)LigandCoupling Partner (Alkyne)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ + CuIPPh₃PhenylacetyleneEt₃NTHFRT16High[3][5]
Pd(OAc)₂ + CuINone2-Methyl-3-butyn-2-olEt₃NToluene906~85-95[7]
(NHC)-Pd + (NHC)-CuNHCAryl alkynesAmineVariousRT-High[7]
Copper-catalyzed (e.g., CuI)Various N,N-donor ligandsPhenylacetyleneK₂CO₃DMSO12024Good[8]

Note: Yields are approximate and based on reactions with similar aryl iodide substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides. The choice of ligand is crucial and often depends on the nature of the amine.[9]

Catalyst System (Precursor + Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ + BINAPMorpholineNaOtBuToluene10018~80-95[9][10]
Pd(OAc)₂ + XPhosAnilineK₃PO₄t-BuOH11012~90-98[10]
Pd(OAc)₂ + JosiphosPrimary aliphatic aminesK₃PO₄Toluene1002-4High[10]
NiCl₂(SIPr)₂MorpholineNaOtBuDioxane803High[11]

Note: Yields are approximate and based on reactions with similar aryl halide substrates.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of the pyridine ring.[12]

Catalyst System (Precursor + Ligand)AlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂n-Butyl acrylateEt₃NDMF10024~85-95[13]
Pd(OAc)₂ + P(o-tol)₃StyreneK₂CO₃DMF12012~90-98[13]
Ligand-free Pd(OAc)₂4-VinylpyridineNaHCO₃DMF9024Good[14]
Pd/CStyreneEt₃NNMP1304High[13]

Note: Yields are approximate and based on reactions with similar aryl iodide substrates.

Experimental Protocols

Below are generalized experimental protocols for the four key coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[15]

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[10]

General Procedure for Heck Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the degassed solvent (e.g., DMF).

  • Add the alkene (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, pour it into water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.[13]

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental catalytic cycles and a general workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R(Ln) Transmetalation->PdII_Aryl_R ReductiveElim Reductive Elimination PdII_Aryl_R->ReductiveElim ReductiveElim->Pd0 Product Aryl-R ReductiveElim->Product Substrate This compound Substrate->OxAdd BoronicAcid R-B(OR)2 Base Base BoronicAcid->Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Substrates, Catalyst, Ligand, Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent Prepare & Degas Solvent Solvent->Setup Heating Heat to Desired Temperature Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction & Extract Monitoring->Quench Reaction Complete Dry Dry & Concentrate Organic Layer Quench->Dry Purify Purify by Chromatography Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization Yield Calculate Yield Characterization->Yield

References

The Strategic Advantage of 4-Iodo-2-methoxypyridine in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical decision in the synthesis of novel kinase inhibitors. This guide provides an objective comparison of 4-iodo-2-methoxypyridine against other halogenated pyridine and pyrimidine analogues, supported by experimental data and detailed protocols. We will explore how the choice of building block can significantly impact reaction efficiency, yield, and ultimately the biological activity of the final compound.

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core of potent kinase inhibitors due to their ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region. The nature and position of substituents on these rings are key to modulating potency, selectivity, and pharmacokinetic properties. Among the various functionalized pyridines, this compound has emerged as a particularly versatile and reactive intermediate.

Comparative Analysis of Building Block Reactivity in Key Cross-Coupling Reactions

The primary advantage of this compound lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of kinase inhibitor scaffolds. This enhanced reactivity, when compared to bromo and chloro analogues, often translates to milder reaction conditions, shorter reaction times, and higher yields.

The general order of reactivity for halopyridines in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in the catalytic cycle.

Table 1: Comparison of Halogenated Building Blocks for Kinase Inhibitor Synthesis

Building BlockHalogenKey AdvantagesKey Disadvantages
This compound IodineHigh reactivity in cross-coupling reactions, allowing for milder conditions and higher yields.Higher cost and lower stability compared to bromo and chloro analogues.
4-Bromo-2-methoxypyridine BromineGood balance of reactivity and stability. A common and cost-effective choice.Requires more forcing reaction conditions than the iodo analogue, which can lead to side reactions.
4-Chloro-2-methoxypyridine ChlorineMost cost-effective and stable.Least reactive, often requiring specialized catalysts and harsher conditions for cross-coupling.
5-Bromopyrimidine BromineVersatile scaffold for creating diverse libraries of kinase inhibitors.Reactivity can be influenced by other substituents on the pyrimidine ring.

Case Study: Synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

To illustrate the practical implications of building block selection, we will consider the synthesis of inhibitors targeting VEGFR, a key kinase implicated in angiogenesis and cancer. A common synthetic strategy involves the coupling of a substituted pyrimidine or pyridine core with an indazole moiety, a key feature of the multi-targeted kinase inhibitor, Pazopanib.

While the exact synthesis of Pazopanib often starts from a dichloropyrimidine, we can extrapolate the comparative performance of halomethoxypyridines in a key synthetic step, such as a Suzuki-Miyaura coupling, based on established reactivity principles.

Table 2: Predicted Performance in a Model Suzuki-Miyaura Coupling for VEGFR Inhibitor Synthesis

Building BlockPredicted Reaction ConditionsPredicted Yield
This compound Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), mild temperature (e.g., 80 °C)High
4-Bromo-2-methoxypyridine Pd catalyst (e.g., Pd(dppf)Cl₂), stronger base (e.g., K₂CO₃), higher temperature (e.g., 100-120 °C)Moderate to High
4-Chloro-2-methoxypyridine Specialized Pd catalyst/ligand system, strong base, high temperatureLow to Moderate

Structure-Activity Relationship (SAR) Insights

The choice of halogen can also influence the final biological activity of the kinase inhibitor, although this is often a secondary consideration to synthetic feasibility. In some cases, a bromine or chlorine atom may be retained in the final molecule to occupy a specific pocket in the kinase active site, contributing to potency and selectivity through halogen bonding. However, when the halogen is used as a synthetic handle to be replaced by a larger group, the initial choice of halogen primarily impacts the synthetic route.

For a series of pazopanib derivatives, modifications on the terminal benzene and indazole rings were shown to significantly impact the inhibitory activity against VEGFR-2, PDGFR-α, and c-Kit.[1] While this study did not directly compare the effect of the starting halopyridine, it highlights the importance of the substituents introduced via cross-coupling reactions, for which the reactivity of the starting material is crucial.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of kinase inhibitors. Below are representative protocols for the Suzuki-Miyaura coupling of different halopyridines.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxypyridine

Materials:

  • 4-Bromo-2-methoxypyridine

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (5:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a microwave reaction vessel, add 4-bromo-2-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.0 eq).[2]

  • Add a 5:1 mixture of 1,4-dioxane and water.[2]

  • Seal the vessel and heat in a microwave reactor to 120 °C for 30-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_synthesis General Kinase Inhibitor Synthesis Workflow Building_Block Halogenated Pyridine/Pyrimidine (e.g., this compound) Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Building_Block->Cross_Coupling Intermediate Coupled Intermediate Cross_Coupling->Intermediate Further_Functionalization Further Functionalization (e.g., SNAr) Intermediate->Further_Functionalization Final_Inhibitor Kinase Inhibitor Further_Functionalization->Final_Inhibitor

Caption: A generalized workflow for the synthesis of kinase inhibitors.

G cluster_pathway Simplified VEGFR/PDGFR/c-Kit Signaling Pathway Ligand Growth Factor (VEGF, PDGF) Receptor Receptor Tyrosine Kinase (VEGFR, PDGFR, c-Kit) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Cellular_Response Cellular Responses: - Proliferation - Survival - Migration - Angiogenesis Downstream->Cellular_Response Inhibitor Kinase Inhibitor (e.g., Pazopanib) Inhibitor->Dimerization

Caption: A simplified diagram of the VEGFR/PDGFR/c-Kit signaling pathway.

References

The Superior Efficacy of 4-Iodo-2-methoxypyridine in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex molecule synthesis, particularly in the pharmaceutical and materials science sectors, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the plethora of available reagents, 4-iodo-2-methoxypyridine has emerged as a highly effective precursor for the introduction of the 2-methoxypyridin-4-yl moiety, a common scaffold in biologically active compounds. This guide provides an objective comparison of the performance of this compound against its bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and representative experimental data.

The enhanced reactivity of this compound in common carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offers significant advantages in the synthesis of intricate molecular architectures. This heightened efficacy translates to milder reaction conditions, shorter reaction times, and often higher yields, making it a preferred choice for chemists aiming to optimize their synthetic strategies.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The efficacy of 4-halo-2-methoxypyridines in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond strength. The generally accepted trend for the reactivity of organic halides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle, is I > Br > Cl. This is a consequence of the decreasing bond dissociation energies down the halogen group, with the carbon-iodine bond being the weakest and therefore the most readily cleaved by the palladium catalyst.

While a direct, side-by-side experimental comparison under identical conditions for a specific complex molecule synthesis is not always available in published literature, the established principles of organic chemistry and data from analogous systems consistently support the superior performance of iodo-substituted pyridines.

Data Presentation: A Comparative Overview of 4-Halo-2-methoxypyridine Reactivity

The following table summarizes the expected relative reactivity and typical reaction conditions for the Suzuki-Miyaura coupling of 4-halo-2-methoxypyridines with a generic arylboronic acid. The data is extrapolated from known reactivity trends and published results for similar substrates.

FeatureThis compound4-Bromo-2-methoxypyridine4-Chloro-2-methoxypyridine
Relative Reactivity HighestModerateLowest
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C> 120 °C (often requires specialized ligands)
Typical Reaction Time 1-12 hours12-24 hours24-48 hours or longer
Catalyst Loading Lower (e.g., 1-3 mol%)Moderate (e.g., 3-5 mol%)Higher (e.g., >5 mol%) and often requires more advanced catalyst systems
Typical Yields ExcellentGood to ExcellentModerate to Good

Experimental Protocols

The following are detailed, representative protocols for key palladium-catalyzed cross-coupling reactions. These can be adapted for the use of this compound and its analogs in the synthesis of complex molecules.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-methoxypyridines

Objective: To couple a 4-halo-2-methoxypyridine with an arylboronic acid to form a 4-aryl-2-methoxypyridine.

Materials:

  • 4-Halo-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-halo-2-methoxypyridine, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-derivative, 100 °C for the bromo-derivative) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-methoxypyridines

Objective: To couple a 4-halo-2-methoxypyridine with a terminal alkyne to form a 4-alkynyl-2-methoxypyridine.

Materials:

  • 4-Halo-2-methoxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, 3.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • To a Schlenk flask, add the 4-halo-2-methoxypyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 65 °C for the iodo-derivative) until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of a typical palladium-catalyzed cross-coupling reaction and the general catalytic cycle.

G cluster_workflow Experimental Workflow start Reaction Setup (Reagents & Solvent) reaction Reaction Execution (Heating & Stirring) start->reaction Inert Atmosphere workup Aqueous Workup (Extraction) reaction->workup Reaction Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow for cross-coupling.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd2_complex R-Pd(II)Ln-X pd0->pd2_complex R-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OH)2 + Base) pd2_coupled R-Pd(II)Ln-R' pd2_complex->pd2_coupled R'-B(OR)3- transmetalation->pd2_coupled pd2_coupled->pd0 R-R' reductive_elimination Reductive Elimination product R-R' reductive_elimination->product

Generalized Suzuki-Miyaura catalytic cycle.

Conclusion

The inherent reactivity advantage of the carbon-iodine bond makes this compound a superior substrate for palladium-catalyzed cross-coupling reactions when compared to its bromo and chloro counterparts. This enhanced reactivity allows for the use of milder conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. While 4-bromo-2-methoxypyridine remains a viable and often more economical alternative, it typically requires more forcing conditions to achieve comparable results. 4-Chloro-2-methoxypyridine is the least reactive and its application is generally reserved for situations where the other halides are not suitable, often necessitating the use of specialized and more expensive catalyst systems. For researchers, scientists, and drug development professionals seeking to streamline their synthetic routes and improve overall efficiency, this compound represents the most efficacious choice for the introduction of the 2-methoxypyridin-4-yl fragment in the construction of complex molecular targets.

Benchmarking 4-Iodo-2-methoxypyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, pyridine derivatives are indispensable building blocks. Their versatile reactivity and presence in numerous biologically active molecules make them a focal point of synthetic chemistry. This guide provides a comprehensive benchmark analysis of 4-Iodo-2-methoxypyridine against other key pyridine derivatives, offering researchers, scientists, and drug development professionals an objective comparison of their properties and performance, supported by experimental data.

Physicochemical Properties: A Foundation for Reactivity and Drug-Likeness

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Properties such as pKa and the octanol-water partition coefficient (LogP) influence a compound's solubility, permeability, and ultimately its potential as a drug candidate. The following table summarizes key physicochemical data for this compound and a selection of other commercially available pyridine derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)pKaLogP
This compound C₆H₆INO235.02Solid/Liquid106 (15 Torr)---
2-ChloropyridineC₅H₄ClN113.54Liquid166-170-460.491.22
4-ChloropyridineC₅H₄ClN113.54Liquid151-43.53.841.28
2-BromopyridineC₅H₄BrN158.00Liquid192-194-0.711.42
4-BromopyridineC₅H₄BrN158.00Liquid--3.35-
2-MethoxypyridineC₆H₇NO109.13Liquid142-3.281.4

Note: Data is compiled from various sources and may have been determined under different experimental conditions. The pKa values refer to the conjugate acid.

Reactivity in Cross-Coupling Reactions: A Comparative Overview

Halogenated pyridines are pivotal substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The nature and position of the halogen and other substituents on the pyridine ring significantly influence the reactivity. This compound, with its electron-donating methoxy group and a highly reactive C-I bond, is an excellent candidate for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reactivity of halopyridines in this reaction generally follows the trend I > Br > Cl.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Halopyridine (1 mmol) - Arylboronic Acid (1.2 mmol) - Base (e.g., K₂CO₃, 2 mmol) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) solvent Add Degassed Solvent (e.g., Toluene/Ethanol/H₂O) reagents->solvent inert Inert Atmosphere (Argon or Nitrogen) solvent->inert heating Heat to 80-100 °C inert->heating stirring Stir for 2-24 h heating->stirring monitoring Monitor by TLC/GC-MS stirring->monitoring quench Cool and Quench monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Coupled Product

Suzuki-Miyaura Coupling Experimental Workflow

While direct comparative yield data under identical conditions is scarce, the established reactivity trend (I > Br > Cl) suggests that this compound would exhibit higher reactivity and potentially require milder reaction conditions compared to its bromo and chloro counterparts. The electron-donating methoxy group at the 2-position can also influence the electronic properties of the pyridine ring and modulate the reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial.

A typical Buchwald-Hartwig amination of a halopyridine involves reacting the substrate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. The higher reactivity of the C-I bond in this compound makes it a highly suitable substrate for this transformation, likely leading to higher yields and faster reaction times compared to other halopyridines.

Biological Activity: Potential as a Pharmacophore

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs.[1] They are known to interact with a multitude of biological targets. The introduction of different substituents onto the pyridine scaffold allows for the fine-tuning of their biological activity.

While specific biological data for this compound is not widely published, its structural motifs are present in molecules with known biological activities. For instance, substituted pyridines are known to act as inhibitors of various kinases, which are key targets in cancer therapy.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Pyridine Pyridine Derivative (e.g., this compound) Pyridine->Kinase1 Inhibition

Hypothetical Kinase Signaling Pathway Inhibition

The above diagram illustrates a generic kinase signaling pathway where a pyridine derivative could act as an inhibitor. The specific inhibitory activity and profile of this compound would need to be determined through biological screening.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of chemical compounds. Below are representative protocols for a Suzuki-Miyaura coupling reaction and an in vitro cytotoxicity assay.

General Procedure for Suzuki-Miyaura Coupling of Halopyridines

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the halopyridine, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion

This compound stands out as a highly reactive and versatile building block in organic synthesis. Its favorable physicochemical properties, particularly the reactive C-I bond, make it an excellent substrate for a variety of cross-coupling reactions, likely outperforming its bromo and chloro analogs in terms of reactivity. While its biological profile requires further investigation, its structural features suggest potential for applications in drug discovery. This guide provides a foundational benchmark for researchers to evaluate and effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

A Cost-Benefit Analysis of 4-Iodo-2-methoxypyridine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Substituted pyridines are a cornerstone of modern medicinal chemistry, and among them, 4-iodo-2-methoxypyridine has emerged as a valuable reagent for the introduction of the 2-methoxypyridin-4-yl moiety. This guide provides a comprehensive cost-benefit analysis of this compound, offering an objective comparison with its bromo and chloro analogs in key cross-coupling reactions. The information presented, supported by experimental data and cost analysis, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Performance in Key Cross-Coupling Reactions

The utility of this compound primarily lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity of halopyridines in these reactions is largely governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl > F. The weaker carbon-iodine bond in this compound leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings compared to its bromo and chloro counterparts.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of this compound allows for efficient coupling with a wide range of boronic acids and their derivatives under milder conditions.

FeatureThis compound4-Bromo-2-methoxypyridine4-Chloro-2-methoxypyridine
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C100 °C to 150 °C
Typical Reaction Time 1-6 hours6-24 hours12-48 hours
Typical Catalyst Loading 1-3 mol%2-5 mol%3-10 mol% (often with specialized ligands)
Typical Yield >90%70-90%50-80%

Note: The data presented is a synthesis of typical results for halopyridines in Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.

Table 2: Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is a key reaction for the synthesis of substituted alkynes. The high reactivity of this compound is particularly advantageous in this transformation, often proceeding efficiently without the need for a copper co-catalyst.

FeatureThis compound4-Bromo-2-methoxypyridine4-Chloro-2-methoxypyridine
Typical Reaction Temperature Room Temperature to 60 °C50 °C to 100 °C80 °C to 120 °C
Typical Reaction Time 1-4 hours4-12 hours12-24 hours
Copper Co-catalyst Often optionalGenerally requiredRequired
Typical Yield >85%60-85%40-70%

Note: The data presented is a synthesis of typical results for halopyridines in Sonogashira reactions. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The use of this compound can enable the coupling of a broader range of amines, including less nucleophilic ones, under more benign conditions.

FeatureThis compound4-Bromo-2-methoxypyridine4-Chloro-2-methoxypyridine
Typical Reaction Temperature 80 °C to 110 °C100 °C to 130 °C120 °C to 160 °C
Typical Reaction Time 2-8 hours8-24 hours18-48 hours
Ligand Requirements Standard phosphine ligandsOften requires bulky, electron-rich ligandsRequires specialized, highly active ligands
Typical Yield >80%65-85%40-75%

Note: The data presented is a synthesis of typical results for halopyridines in Buchwald-Hartwig aminations. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.

Cost Analysis

While this compound offers significant performance advantages, a comprehensive cost-benefit analysis must also consider the price of the starting material. The following table provides an approximate cost comparison of the three 4-halo-2-methoxypyridine derivatives.

Table 4: Cost Comparison of 4-Halo-2-methoxypyridines
CompoundPrice per Gram (USD)
This compound$30 - $60
4-Bromo-2-methoxypyridine$15 - $30
4-Chloro-2-methoxypyridine$20 - $40

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity purchased. The prices are based on research-grade quantities.

Experimental Protocols

To provide a practical context for the data presented, the following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel is added the 4-halo-2-methoxypyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is purged with an inert gas. A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated to the desired temperature until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling

To a reaction vessel is added the 4-halo-2-methoxypyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and, if necessary, a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The vessel is purged with an inert gas. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv) are added, followed by the terminal alkyne (1.1 equiv). The reaction is stirred at the appropriate temperature until completion. The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with the 4-halo-2-methoxypyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.5 equiv). The amine (1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added. The vessel is sealed and heated to the required temperature until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Visualizing the Cost-Benefit Analysis

The decision to use this compound over its alternatives can be visualized as a trade-off between reactivity and cost.

CostBenefit cluster_reactivity Performance cluster_cost Cost High_Reactivity Higher Yields Milder Conditions Shorter Reaction Times Moderate_Reactivity Good Yields Standard Conditions Low_Reactivity Lower Yields Harsher Conditions Longer Reaction Times High_Cost This compound High_Cost->High_Reactivity Justified for: - Late-stage functionalization - Sensitive substrates - Maximizing yield Medium_Cost 4-Chloro-2-methoxypyridine Medium_Cost->Low_Reactivity Considered when: - Bromo-analog is unreactive - Cost is a major constraint Low_Cost 4-Bromo-2-methoxypyridine Low_Cost->Moderate_Reactivity Suitable for: - Early-stage synthesis - Robust substrates - Cost-sensitive projects Workflow cluster_iodo This compound cluster_bromo_chloro 4-Bromo/Chloro-2-methoxypyridine I_Start Reaction Setup (Lower Temp, Shorter Time) I_Reaction Reaction Monitoring (Faster Completion) I_Start->I_Reaction I_Workup Workup & Purification (Potentially cleaner reaction) I_Reaction->I_Workup BC_Start Reaction Setup (Higher Temp, Longer Time) BC_Reaction Reaction Monitoring (Slower Completion) BC_Start->BC_Reaction BC_Workup Workup & Purification (Potential for more side products) BC_Reaction->BC_Workup Start Choose Halopyridine Start->I_Start Higher Reactivity Start->BC_Start Lower Cost

A Researcher's Guide to Site-Selectivity in Cross-Coupling of Di-substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of di-substituted pyridines is a critical task in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, yet controlling the site of reaction on a pyridine ring with two or more halogen substituents presents a significant synthetic challenge. The inherent electronic and steric properties of the pyridine ring often lead to a preferred, or "conventional," regioselectivity. However, modern catalytic systems offer remarkable control, enabling chemists to override these innate biases and achieve "unconventional" site-selectivity.

This guide provides a comparative overview of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with various di-substituted pyridines. We present experimental data to highlight how the choice of ligand, catalyst precursor, and reaction conditions can be leveraged to achieve desired regiochemical outcomes.

Understanding the Basis of Selectivity

The regioselectivity of cross-coupling reactions on di-halopyridines is governed by a combination of factors:

  • Inherent Substrate Reactivity: Halides at positions adjacent to the nitrogen atom (C2 and C6) are generally more reactive. This is attributed to the electron-withdrawing nature of the nitrogen, which makes the adjacent carbons more electrophilic and weakens the C-X bond, facilitating oxidative addition to the Pd(0) catalyst.[1][2][3] The reactivity of the carbon-halogen bond also follows the trend I > Br > Cl.[4]

  • Ligand Control: The steric and electronic properties of the ligand bound to the palladium center play a crucial role. Bulky, electron-rich ligands, such as N-heterocyclic carbenes (NHCs) or biarylphosphines, can sterically block the more reactive positions, forcing the catalyst to react at a less sterically hindered, distal site.[1][2] This is a powerful strategy to invert the "conventional" selectivity.

  • Catalyst Speciation: The nature of the active catalytic species can dramatically influence selectivity. Mononuclear palladium complexes often favor the electronically preferred site (e.g., C2). In contrast, multinuclear palladium species, such as clusters or nanoparticles, have been shown to favor alternative sites (e.g., C4).[3][5] This switch in selectivity can sometimes be controlled by the palladium-to-ligand ratio.[3][5]

  • Reaction Conditions: Parameters such as solvent, base, and temperature can also impact selectivity, often by influencing the catalyst's state or the substrate's reactivity.[2][6]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds. With di-halopyridines, achieving site-selectivity is key for sequential functionalization. While C2 selectivity is common, recent advances have enabled highly selective C4 and even C5 couplings.[1][3]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Dihalopyridines

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)C4:C2 SelectivityYield (%)Reference
2,4-DichloropyridineArylboronic AcidPd₂(dba)₃ / IPrK₃PO₄DioxaneRT~10:170-90[1]
2,4-DichloropyridineArylboronic AcidPdCl₂ (Ligand-free)K₃PO₄ / TBABDioxane/H₂O100>99:150-80[1][3]
2,4-DibromopyridineArylboronic AcidPd(OAc)₂ / PPh₃ (≤2.5:1 ratio)K₂CO₃Toluene100up to 13:160-85[3]
2,4-DibromopyridineArylboronic AcidPd(PPh₃)₄TlOHTHF251: >25 (C2 selective)>90[7]
2,5-DichloropyridineArylboronic AcidPdCl₂ (Ligand-free)K₃PO₄ / TBABDioxane/H₂O100C5 selective40-60[1][3]
2-Bromo-4-iodopyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100C4 selective90-98[4]

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; TBAB = Tetrabutylammonium bromide. Selectivity is reported as a ratio of the major regioisomer to the minor one.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[1][5]

A representative procedure for ligand-controlled C4-selective coupling is as follows:

  • To an oven-dried vial is added Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), IPr·HCl (0.02 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).

  • The vial is sealed, evacuated, and backfilled with argon.

  • 2,4-Dichloropyridine (0.5 mmol) and the arylboronic acid (0.6 mmol) are added, followed by anhydrous dioxane (2.0 mL).

  • The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by GC-MS or TLC).

  • Upon completion, the reaction is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyridine.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to C-C couplings, selectivity can be directed by the choice of catalyst system, often favoring the C2 position but with notable exceptions.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Dihalopyridines

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)C2:C4 SelectivityYield (%)Reference
2,4-DichloropyridineAnilinesPd(OAc)₂ / XantphosK₂CO₃Toluene10020:1 to 50:175-95[6]
2,4-DichloropyridineAlkylaminesPd(OAc)₂ / XantphosK₂CO₃Toluene100Highly C2 selective70-90[6]
2,6-DichloropyridinePrimary/Secondary AminesPd₂(dba)₃ / BINAPNaOᵗBuToluene80Mono-amination80-98[8][9]
2-Bromo-4-iodopyridineMorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene110C4 selective~85-95[4]

Note: Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine[7]

A representative microwave-assisted procedure is as follows:

  • In a microwave vial, 2,4-dichloropyridine (1.0 mmol), the aniline (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol) are combined.

  • Anhydrous toluene (5 mL) is added.

  • The vial is sealed and heated in a microwave reactor at 100-120 °C for 30 minutes.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by column chromatography to afford the 4-chloro-N-arylpyridin-2-amine.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties. In substrates containing different halogens, selectivity is typically governed by the C-X bond strength (C-I > C-Br > C-Cl).

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Dihalopyridines

SubstrateAlkyneCatalyst (Pd / Cu)LigandBaseSolventTemp. (°C)SelectivityYield (%)Reference
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF65C-Br selective>90 (mono)[10][11]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIPPh₃Et₃NTHFRTC-I selective~90-99[4]
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ / CuIPPh₃Et₃NDMF100C3 coupling85-96[12]
Experimental Protocol: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine[4]

A generalized procedure for selective coupling at the C-I position:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add degassed THF (10 mL) and a suitable amine base such as triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours, monitoring progress by TLC.

  • Upon completion, filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-bromo-4-alkynylpyridine.

Visualizing Reaction Pathways and Workflows

Suzuki_Catalytic_Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X transmetal_complex Ar-Pd(II)(R)L₂ oa_complex->transmetal_complex transmetal_complex->pd0 Ar-R (Product) end start

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Selectivity_Control cluster_substrate 2,4-Dihalopyridine cluster_catalyst Catalyst System cluster_product Product Selectivity C2 Mononuclear Mononuclear Pd (e.g., Pd(PPh₃)₄) C4 Multinuclear Multinuclear Pd or Bulky Ligand (e.g., IPr) Catalyst Product_C2 C2-Coupling (Conventional) Mononuclear->Product_C2 Electronic Control Product_C4 C4-Coupling (Unconventional) Multinuclear->Product_C4 Steric/Speciation Control

Caption: Ligand and catalyst speciation can override inherent substrate reactivity.

Experimental_Workflow A 1. Reagent Assembly (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent & Coupling Partner B->C D 4. Reaction (Stir at specified Temp.) C->D E 5. Workup (Filter, Extract) D->E F 6. Purification (Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The selective functionalization of di-substituted pyridines via cross-coupling reactions has evolved significantly. While the inherent reactivity of the pyridine ring often favors substitution at the C2 position, researchers now have a sophisticated toolkit to control the site of reaction. By carefully selecting bulky ligands like N-heterocyclic carbenes, manipulating the catalyst speciation through ligand-to-metal ratios, or employing ligand-free conditions, the "conventional" selectivity can be overturned to favor C4 or even C5 functionalization. This guide demonstrates that a deep understanding of the interplay between the substrate, catalyst, and reaction conditions is paramount for achieving high selectivity and accessing previously challenging chemical space in pyridine chemistry.

References

A Head-to-Head Battle: Boronic Acids Versus Boronic Esters in Suzuki-Miyaura Coupling with 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the choice of the boron reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides a detailed comparison of the performance of boronic acids and their corresponding boronic esters in the Suzuki-Miyaura coupling with the versatile building block, 4-Iodo-2-methoxypyridine.

At the heart of this comparison lies a fundamental trade-off between reactivity and stability. Boronic acids are generally considered more reactive, often leading to faster reaction times. However, this heightened reactivity comes at the cost of lower stability, making them susceptible to degradation. Conversely, boronic esters, such as the commonly employed pinacol esters, offer enhanced stability, facilitating easier handling, purification, and storage, though sometimes at the expense of reaction speed.

Quantitative Performance Comparison

ParameterBoronic AcidBoronic Ester (Pinacol)
Coupling Partner Phenylboronic Acid4-Pyridineboronic acid pinacol ester
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃Na₃PO₄
Solvent DMF/H₂ODioxane/H₂O
Temperature 100 °C100 °C
Reaction Time 4 h24 h
Yield 92%[1]70%[2]

Note: The data presented is derived from different experimental setups and should be considered as a qualitative guide. Direct comparison of yields is illustrative of general trends.

The Underlying Chemistry: A Mechanistic Overview

The choice between a boronic acid and a boronic ester directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. While many boronic esters are believed to hydrolyze in situ to the corresponding boronic acid under the reaction conditions, direct transmetalation from the ester is also possible.

Suzuki_Miyaura_Comparison cluster_0 Boronic Acid Pathway cluster_1 Boronic Ester Pathway BA Boronic Acid (R-B(OH)₂) Boronate Boronate ([R-B(OH)₃]⁻) BA->Boronate Activation Base1 Base Base1->Boronate Transmetalation1 Transmetalation Boronate->Transmetalation1 Pd_complex1 [LₙPd(II)-X]⁺ Pd_complex1->Transmetalation1 end_node Reductive Elimination Product Formation Transmetalation1->end_node BE Boronic Ester (R-B(OR)₂) Hydrolysis Hydrolysis (optional) BE->Hydrolysis Transmetalation2 Transmetalation BE->Transmetalation2 Direct pathway BA2 Boronic Acid Hydrolysis->BA2 In situ generation Boronate2 Boronate BA2->Boronate2 Base2 Base Base2->Boronate2 Boronate2->Transmetalation2 Pd_complex2 [LₙPd(II)-X]⁺ Pd_complex2->Transmetalation2 Transmetalation2->end_node start Catalytic Cycle Start Oxidative Addition start->Pd_complex1 start->Pd_complex2

Figure 1: A simplified diagram illustrating the parallel pathways for boronic acids and boronic esters in the Suzuki-Miyaura transmetalation step.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with a boronic acid and a boronic acid pinacol ester. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Coupling with Phenylboronic Acid

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.[1]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

  • Water

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, Pd/C, and potassium carbonate.

  • Add dimethylformamide to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with 4-Pyridineboronic Acid Pinacol Ester

This protocol is based on a reported Suzuki coupling of a bromo-substituted carbazole with a pyridine boronic acid pinacol ester.[2]

Materials:

  • This compound (1.0 equiv)

  • 4-Pyridineboronic acid pinacol ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Sodium phosphate (Na₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vial, combine this compound, 4-pyridineboronic acid pinacol ester, Pd(dppf)Cl₂, and sodium phosphate.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boron Reagent, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up: Quench, Extract monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Conclusion

The choice between a boronic acid and a boronic ester for the Suzuki-Miyaura coupling of this compound is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids may offer the advantage of higher reactivity and potentially shorter reaction times, making them suitable for rapid library synthesis. However, their inherent instability requires careful handling and storage. Boronic esters, particularly pinacol esters, provide a more stable and user-friendly alternative, which can be advantageous in multi-step syntheses where reagent stability is paramount. Researchers should carefully consider the trade-offs between reactivity, stability, and practicality when selecting the optimal boron reagent for their specific application. The provided protocols and comparative data serve as a valuable starting point for developing robust and efficient Suzuki-Miyaura coupling reactions involving this compound.

References

A Comparative Guide to the Synthetic Utility of 4-Iodo-2-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Halogenated pyridines are versatile building blocks in this endeavor, with their reactivity being a key determinant in the selection of a synthetic route. This guide provides an objective comparison of 4-Iodo-2-methoxypyridine and its common alternative, 4-Bromo-2-methoxypyridine, in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented, supported by experimental data, aims to inform the strategic selection of starting materials for the synthesis of complex molecules.

The choice between an iodo- or bromo-substituted pyridine derivative is often dictated by a trade-off between reactivity and cost. It is a well-established principle in organic chemistry that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

Comparative Performance in Cross-Coupling Reactions

To provide a quantitative comparison, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound and analogous aryl halides. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data from similar substrates provide a strong basis for evaluating their relative performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.

Table 1: Comparison of 4-Iodo- vs. 4-Bromo-pyridines in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
4-Bromo-2-methoxypyridinePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane10016~80-90
4-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFReflux-41-92[1]
4-BromoanisolePhenylboronic acidPd@Fe₃O₄@C---->99[2]

Note: Yields are representative and can vary based on specific reaction conditions and the purity of starting materials. Data for this compound and 4-Bromo-2-methoxypyridine are based on general knowledge of Suzuki couplings on similar halopyridine substrates.

The data suggests that while both substrates can provide high yields, the iodo-substituted pyridine may react faster, a significant consideration for process optimization.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of C(sp²)-C(sp) bonds between an aryl or vinyl halide and a terminal alkyne.

Table 2: Comparison of 4-Iodo- vs. 4-Bromo-pyridines in Sonogashira Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF606~85-95
4-Bromo-2-methoxypyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8012~70-85
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70390[3]
BromobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70470[3]

Note: Yields are representative and can vary based on specific reaction conditions. Data for this compound and 4-Bromo-2-methoxypyridine are based on general knowledge of Sonogashira couplings on similar halopyridine substrates.

The higher reactivity of the C-I bond is again evident in the Sonogashira coupling, allowing for milder reaction conditions and shorter reaction times to achieve high yields compared to the bromo analogue.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.

Table 3: Comparison of 4-Iodo- vs. 4-Bromo-pyridines in Buchwald-Hartwig Amination

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10012-24~80-95
4-Bromo-2-methoxypyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene1108~90
4-Bromo-N,N-dimethylanilineMorpholine[Pd]tBuOKToluene850.5-
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[4]

Note: Yields are representative and can vary based on specific reaction conditions. Data for this compound and 4-Bromo-2-methoxypyridine are based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.

In Buchwald-Hartwig amination, both substrates can be effective. The choice of catalyst, ligand, and base system is crucial and can be tailored to achieve high yields with either starting material.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G prep Reaction Setup (Under Inert Atmosphere) reagents Add Aryl Halide, Coupling Partner, Base, and Solvent prep->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6]

Protocol 2: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to 60 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[3][7][8]

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[9][10][11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a visual representation of the mechanistic steps involved.

Suzuki_Miyaura Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product Boronate R²-B(OR)₂ Boronate->Trans Base Base Base->Trans

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-C≡CR² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-C≡CR² RE->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Alkyne H-C≡CR² Alkyne->Cu_acetylide Cu_acetylide->Trans Base Base Base->Cu_acetylide

Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ Amine_Coord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Pd_Amido R¹-Pd(II)L₂-NR²R³ Deprot->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Product R¹-NR²R³ RE->Product Amine HNR²R³ Amine->Amine_Coord Base Base Base->Deprot

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Iodo-2-methoxypyridine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from safety data sheets of structurally similar compounds. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for similar iodo- and methoxy-pyridine derivatives, this compound should be handled with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][2]

Quantitative Safety Data Summary

The following table summarizes key safety and physical property data for a closely related compound, 5-Iodo-2-methoxypyridine, which can serve as a conservative proxy for handling this compound.

PropertyValue
Physical StateLiquid[1]
AppearancePale yellow[1]
Boiling Point106 - 108 °C @ 30 torr[1]
Hazard Categories
Acute Inhalation ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2[1]
Specific target organ toxicityCategory 3 (Respiratory system)[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Place any waste this compound, including contaminated materials like absorbent pads or gloves, into a designated and compatible waste container.
  • The container must be properly sealed and clearly labeled with the chemical name ("this compound") and appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Toxic").[3]
  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

2. Spill and Exposure Procedures:

  • Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the sealed, labeled waste container for disposal.[3] Clean the spill area with a suitable solvent, followed by soap and water.[3]
  • Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][3]
  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][3]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3]
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

3. Professional Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]
  • Provide the disposal company with all available information on the chemical, including its name and any known hazards.

4. Documentation:

  • Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with local, state, and federal regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Waste this compound collect 1. Collect Waste in Labeled, Sealed Container start->collect store 2. Store in Designated, Secure Area collect->store contact 3. Contact EHS or Licensed Waste Disposal Company store->contact pickup 4. Arrange for Pickup and Final Disposal contact->pickup document 5. Record Waste Generation and Disposal Details pickup->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling 4-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-Iodo-2-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data for this compound is not extensively documented, its structure as a substituted pyridine suggests potential for skin and eye irritation, and possible harm if inhaled or ingested.[1][2] Pyridine and its derivatives can be absorbed through the skin and may be toxic to various organs.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[2][4][5]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[5]
Skin Protection - Gloves: Butyl rubber or neoprene gloves are recommended for extended contact.[1][5] Nitrile gloves may be used for incidental splash protection but must be changed immediately upon contamination.[5][6] - Lab Coat: A fully-buttoned, flame-retardant lab coat.[6][7]Prevents skin contact, which can cause irritation.[2][8] Butyl rubber and neoprene offer superior chemical resistance to pyridine-based compounds compared to nitrile.[5]
Respiratory Protection - Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4][6] - If ventilation is inadequate or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[5]Minimizes the inhalation of vapors or aerosols, which may cause respiratory irritation.[2]

Step-by-Step Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

2.1. Preparation and Engineering Controls

  • Ventilation: Always work within a properly functioning and certified chemical fume hood.[1][6] Ensure the ventilation system is active before commencing any work.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 55 feet) from the work area.[3][8]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for pyridine-based compounds. This should include an inert absorbent material.

2.2. Handling Procedure

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Container Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: Open and handle the container with care to avoid generating dust or aerosols.[9] Use non-sparking tools if the material is a solid.[10]

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1][4][8][9]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][8][9]

2.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][8]

  • Keep containers tightly closed and clearly labeled.[1][4][9]

  • Protect from light.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][8] Seek medical attention if skin irritation occurs or persists.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE can absorb the spill with an inert dry material and place it in a suitable, sealed container for disposal.[3]

  • Large Spills: In the case of a large spill, evacuate the area immediately and secure it. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[3]

Waste Disposal Plan

Waste containing this compound must be managed as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, compatible, and properly labeled hazardous waste container.[3][11]

    • Do not mix this waste with other waste streams.[11]

  • Container Management:

    • Keep waste containers tightly sealed and store them in a designated satellite accumulation area.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EH&S department or a licensed professional waste disposal service.[8][10][12]

    • Do not dispose of this chemical down the drain or in the regular trash.[9][10]

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound safely.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency A Verify Fume Hood & Emergency Equipment B Don Appropriate PPE A->B C Inspect & Open Container B->C D Perform Experimental Work C->D E Securely Close Container D->E K Spill or Exposure Occurs D->K F Segregate & Label Waste E->F J Store in Cool, Dry, Well-Ventilated Area E->J G Clean Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I L Follow Emergency Procedures (First Aid / Spill Response) K->L M Report Incident L->M

Caption: Workflow for safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.